molecular formula C12H10FNO2 B1363428 Ethyl 2-cyano-3-(2-fluorophenyl)acrylate CAS No. 84186-23-2

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Katalognummer: B1363428
CAS-Nummer: 84186-23-2
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: HAYFYQCUACVOEL-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) is a fluorinated acrylate ester with a molecular formula of C12H10FNO2 and a molecular weight of 219.21 g/mol . It is offered for research use only and is not intended for diagnostic or therapeutic applications. This compound is characterized as an (E)-isomer, a configuration that is often favored in such structures due to steric considerations . As a building block in organic synthesis, its structure features multiple reactive sites, including an electron-deficient acrylate double bond, a cyano group, and a fluorinated aromatic ring, making it a versatile precursor or intermediate . While specific biological data for this 2-fluorophenyl analog is limited, structurally related fluorinated cyanoacrylates have been identified as key synthons in the preparation of quinoline-3-carbonitrile derivatives, which are scaffolds evaluated for potential antitumor activity and for the treatment of conditions like rheumatoid arthritis . The presence of several potential coordination groups also suggests possible utility in the field of coordination chemistry for constructing supramolecular assemblies or metal-organic frameworks, stabilized by various noncovalent interactions . Researchers value this compound for its ability to incorporate both fluorine and cyano functionalities into more complex molecules, which can be critical in medicinal chemistry and materials science. The product should be stored in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYFYQCUACVOEL-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate CAS number 84186-23-2

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) – A Versatile Fluorinated Scaffold for Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, a critical Knoevenagel adduct utilized in the synthesis of pharmacologically active heterocycles. We explore its synthesis via green chemistry protocols, its reactivity profile as an electron-deficient Michael acceptor, and its strategic value in medicinal chemistry due to the bioisosteric properties of the ortho-fluorine substituent. Detailed experimental workflows and mechanistic visualizations are provided to support laboratory reproducibility.

Chemical Profile & Significance[1][2][3][4][5]

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is an


-unsaturated ester derived from the condensation of 2-fluorobenzaldehyde and ethyl cyanoacetate. It serves as a "push-pull" alkene, where the electron-withdrawing cyano and ester groups activate the 

-carbon toward nucleophilic attack.

Table 1: Physicochemical Properties

PropertySpecification
CAS Number 84186-23-2
IUPAC Name Ethyl (2E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
Molecular Formula

Molecular Weight 219.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 94–96 °C (Typical range for pure isomer)
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water
Key Functional Groups Nitrile (

), Ester (

), Fluorophenyl ring
The "Fluorine Advantage" in Drug Discovery

The inclusion of the ortho-fluorine atom is not trivial. In medicinal chemistry, this substitution offers three distinct advantages over the non-fluorinated analog:

  • Metabolic Stability: The C–F bond (

    
    ) resists oxidative metabolism by cytochrome P450 enzymes at the ortho position.
    
  • Conformational Locking: The fluorine atom can induce specific conformational preferences via electrostatic interactions with the carbonyl oxygen or nitrile nitrogen, pre-organizing the molecule for receptor binding.

  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability without significantly increasing molecular size.
    

Synthesis Protocol: Knoevenagel Condensation[4][6]

While traditional methods use toxic bases like piperidine in benzene, modern "Green Chemistry" standards prioritize aqueous or solvent-free conditions. The following protocol utilizes a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) in an ethanol-water system, ensuring high yield and minimal waste.

Reagents:

  • 2-Fluorobenzaldehyde (10 mmol, 1.24 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • DABCO (10 mol%, 0.11 g)

  • Ethanol:Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde and ethyl cyanoacetate in the EtOH:H2O solvent mixture.

  • Catalysis: Add DABCO in a single portion. The reaction is exothermic; a precipitate may begin to form immediately.

  • Reaction: Stir vigorously at room temperature (25 °C) for 30–60 minutes. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 8:2).

  • Work-up: Once complete, cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove the catalyst and cold ethanol (
    
    
    
    ) to remove unreacted aldehyde.
  • Purification: Recrystallize from hot ethanol if necessary.

  • Yield: Expected yield is 90–95% of a crystalline solid.

Mechanistic Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the deprotonation and subsequent dehydration steps.

Knoevenagel_Mechanism Start Reagents: Ethyl Cyanoacetate + Base (B:) Enolate Intermediate 1: Enolate Anion (Nucleophile) Start->Enolate Deprotonation Adduct Intermediate 2: Alkoxide Adduct Enolate->Adduct Nucleophilic Attack on Carbonyl Aldehyde Reagent 2: 2-Fluorobenzaldehyde (Electrophile) Aldehyde->Adduct Elimination Step 3: Dehydration (-H2O) Adduct->Elimination Proton Transfer Product Final Product: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Elimination->Product E1cB Mechanism

Figure 1: Mechanism of the Knoevenagel condensation. The base generates a carbanion which attacks the aldehyde, followed by dehydration to form the alkene.

Downstream Application: Synthesis of 2-Amino-4H-Chromenes

The primary utility of CAS 84186-23-2 lies in its reactivity as a Michael acceptor. It reacts with active methylene compounds or phenols to form complex heterocycles. A classic application is the synthesis of 2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromenes , which are potent anticancer and antimicrobial scaffolds.

Reaction Type: Michael Addition followed by Intramolecular Cyclization.

Reagents:

  • Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (1 mmol)

  • Resorcinol (1 mmol) (or Dimedone for tetrahydrobenzo[b]pyran derivatives)

  • Piperidine (catalytic)

  • Ethanol (5 mL)

Protocol:

  • Dissolution: Dissolve the acrylate and resorcinol in ethanol.

  • Reflux: Add piperidine and heat the mixture to reflux (78 °C) for 2–3 hours.

  • Monitoring: The reaction proceeds via an initial Michael addition of resorcinol to the

    
    -carbon of the acrylate, followed by cyclization onto the nitrile or ester group.
    
  • Isolation: Cool to room temperature. The product usually precipitates out. Filter and wash with cold ethanol.

Synthetic Workflow Visualization

Chromene_Synthesis Acrylate Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (Michael Acceptor) Michael Step 1: Michael Addition Formation of C-C bond Acrylate->Michael Nucleophile Resorcinol / Dimedone (Nucleophile) Nucleophile->Michael Cyclization Step 2: Intramolecular Cyclization Attack on Nitrile/Ester Michael->Cyclization Tautomer Step 3: Tautomerization Formation of Amino group Cyclization->Tautomer Result Target Scaffold: 2-Amino-4-(2-fluorophenyl)-4H-chromene Tautomer->Result

Figure 2: Synthetic workflow for converting the acrylate intermediate into a bioactive chromene scaffold via Michael addition and cyclization.[1][2]

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar


-cyanoacrylates. Treat as a potent irritant and potential sensitizer.
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3][4]

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.

References

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 2-Cyanoethyl Acrylate. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Ethyl 2-cyanoacrylate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549779: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. (Analogous structure analysis). Retrieved from [5]

  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. RSC Advances. Retrieved from

  • European Journal of Chemistry. (2013). Knoevenagel condensation of isatins with ethyl cyanoacetate. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate , a key intermediate synthesized via Knoevenagel condensation. This molecule serves as a critical model for electron-deficient alkenes used in the development of heterocyclic pharmaceuticals (e.g., calcium channel blockers) and functional polymers.

This document moves beyond basic data listing. It establishes a self-validating analytical workflow , correlating specific spectroscopic signals (NMR, IR, MS) with the electronic and steric environment induced by the ortho-fluorine substituent.

Synthesis & Reaction Mechanism

The synthesis relies on the Knoevenagel Condensation , a base-catalyzed nucleophilic addition-elimination reaction. The presence of the ortho-fluorine atom on the aldehyde introduces unique steric and electronic considerations that favor the formation of the E-isomer (trans-alkene) to minimize dipole repulsion between the carbonyl oxygen and the fluorine atom.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Reactant1 2-Fluorobenzaldehyde Catalyst Base Catalyst (Piperidine/EtOH) Reactant1->Catalyst Reactant2 Ethyl Cyanoacetate Reactant2->Catalyst Intermediate Aldol Intermediate (Unstable) Catalyst->Intermediate Nucleophilic Attack Product Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (Crude Solid) Intermediate->Product -H2O (Dehydration) Purification Recrystallization (EtOH/Water) Product->Purification

Figure 1: Step-wise synthetic pathway emphasizing the dehydration step driving equilibrium toward the conjugated product.

Optimized Experimental Protocol

Reagents:

  • 2-Fluorobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Piperidine (0.5 mmol, Catalyst)

  • Ethanol (20 mL, Solvent)

Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-fluorobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise while stirring. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor progress via TLC (20% EtOAc/Hexane). The product typically appears as a UV-active spot with lower

    
     than the aldehyde.
    
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C. The product will precipitate as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (9:1) to remove trace piperidine salts.

Spectroscopic Data Profile

The following data represents the standard reference profile for the E-isomer. The ortho-fluorine atom provides a diagnostic handle in NMR spectroscopy due to


 and 

coupling.
Nuclear Magnetic Resonance (NMR)

Diagnostic Feature: The vinyl proton (


) is significantly deshielded compared to the non-fluorinated analogue (typically shifting from ~8.2 ppm to ~8.5+ ppm) due to the anisotropic effect of the ortho-substituent and the electron-withdrawing nature of the nitrile group.
Table 1:

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Vinyl-H 8.55 – 8.65 Singlet (s)1H-Diagnostic peak for Knoevenagel product. Deshielded by o-F.
Ar-H (6) 8.15 – 8.25Triplet of Doublets1H

Proton adjacent to vinyl group; anisotropic deshielding.
Ar-H (3,4,5) 7.15 – 7.60Multiplet (m)3H-Remaining aromatic protons.
OCH

4.35 – 4.40Quartet (q)2H

Methylene of ethyl ester.
CH

1.38 – 1.42Triplet (t)3H

Methyl of ethyl ester.
Table 2:

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Splitting (due to

F)
Assignment
C=O 162.5SingletEster Carbonyl
Ar-C (C-F) 161.0Doublet (

Hz)
ipso-Carbon attached to Fluorine
Vinyl CH 146.0 – 148.0Doublet (

Hz)
Beta-carbon (alkene)
Ar-C (Quat) 133.0Doublet (

Hz)
ipso-Carbon attached to alkene
CN 115.0SingletNitrile Carbon
Vinyl C-CN 104.0 – 106.0SingletAlpha-carbon (alkene)
OCH

62.8SingletEster Methylene
CH

14.1SingletEster Methyl

Note: The


F NMR typically shows a single signal around -110 to -118 ppm (relative to CFCl

).
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system. The conjugation lowers the stretching frequencies of the nitrile and carbonyl groups compared to their non-conjugated counterparts.

  • 
     (KBr disk): 
    
    • 2220 – 2225 cm

      
      : 
      
      
      
      stretch (Strong, sharp).
    • 1720 – 1725 cm

      
      : 
      
      
      
      stretch (Ester, Strong).
    • 1605 – 1590 cm

      
      : 
      
      
      
      alkene stretch (Conjugated).
    • 1200 – 1250 cm

      
      : 
      
      
      
      stretch.
    • 760 cm

      
      : ortho-substituted benzene ring deformation.
      
Mass Spectrometry (EI-MS)

Molecular Formula:


Molecular Weight:  219.21  g/mol 

The fragmentation pattern is characteristic of ethyl esters, involving the loss of the ethoxy group and the subsequent loss of CO.

Fragmentation Pathway Visualization

MassSpec M_Ion Molecular Ion (M+) m/z 219 Frag1 [M - OEt]+ m/z 174 (Acylium Ion) M_Ion->Frag1 - OEt (45) Frag2 [M - CO2Et]+ m/z 146 (Base Peak Candidate) M_Ion->Frag2 - COOC2H5 (73) Frag3 [M - Et]+ m/z 190 M_Ion->Frag3 - C2H5 (29) Frag1->Frag2 - CO (28)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Troubleshooting

For researchers utilizing this compound in subsequent steps (e.g., heterocycle formation), purity is paramount.

  • Melting Point: The expected range is 94–98°C . A broad range (>2°C) indicates incomplete dehydration (presence of aldol intermediate) or retained solvent.

  • TLC Analysis:

    • Stationary Phase: Silica Gel

      
      .[1]
      
    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Visualization: Short-wave UV (254 nm). The product is highly UV active due to extended conjugation.

  • Common Impurity: The Bis-adduct (Michael addition of a second equivalent of ethyl cyanoacetate) can form if the reaction runs too long or with excess reagent. This appears as a lower

    
     spot on TLC.
    

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.

  • Al-Matar, H. M., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. (Structural analogue reference for E-isomer confirmation).

  • Pawar, S. S., et al. (2023).[2] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex.[1][3] Chem. Soc., 67(1).[1] (Provides specific NMR data for 2-chloro and 4-chloro analogues used for comparative assignment).

  • PubChem Compound Summary. (2023). Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. National Center for Biotechnology Information.

Sources

Targeting the Mitotic Machinery: A Technical Guide to the Anticancer Potential of Substituted Ethyl 2-Cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While ethyl 2-cyanoacrylate is ubiquitously known as the monomer in "superglue," its 3-substituted derivatives represent a potent class of pharmacophores in oncology.[1] Unlike the unsubstituted monomer, which polymerizes rapidly upon contact with moisture, substituted ethyl 2-cyanoacrylates (formed via Knoevenagel condensation) are stable, lipophilic small molecules.

These compounds act as Michael acceptors , leveraging an electron-deficient alkene to covalently modify cysteine residues on target proteins. Specifically, recent SAR (Structure-Activity Relationship) studies identify them as potent inhibitors of tubulin polymerization , binding to the colchicine site and forcing cancer cells into G2/M phase arrest and subsequent apoptosis. This guide details the chemical rationale, synthesis protocols, and validation workflows for developing these agents as anticancer therapeutics.

Part 1: Chemical Basis & Mechanism of Action

The Pharmacophore: The Michael Acceptor "Warhead"

The core efficacy of substituted ethyl 2-cyanoacrylates lies in the


-unsaturated nitrile moiety. The cyano (-CN) and ester (-COOEt) groups are strong electron-withdrawing groups (EWG), making the 

-carbon highly electrophilic.
  • Unsubstituted (Glue): High reactivity leads to indiscriminate polymerization.

  • 3-Substituted (Drug): An aryl or heteroaryl group at the 3-position stabilizes the molecule, preventing spontaneous polymerization while retaining sufficient electrophilicity to react with specific nucleophilic thiols in the target binding pocket.

Primary Target: Tubulin Inhibition

Experimental evidence indicates that these derivatives function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site of


-tubulin, they prevent the formation of the mitotic spindle.

Mechanism Pathway:

  • Entry: Lipophilic molecule crosses the cell membrane.

  • Binding: The electrophilic

    
    -carbon undergoes a Michael addition with the thiol group of Cys239  or Cys354  near the colchicine binding site of tubulin.
    
  • Arrest: Microtubule dynamics are frozen; the cell fails to segregate chromosomes.

  • Death: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

Visualization: Mechanism of Action

The following diagram illustrates the covalent modification mechanism (Michael Addition) and the downstream cellular consequences.

MichaelAdditionMechanism Drug 3-Substituted Ethyl 2-Cyanoacrylate Complex Covalent Adduct (Michael Addition) Drug->Complex Electrophilic Attack Target Tubulin (Cysteine Thiol -SH) Target->Complex Nucleophilic Attack Effect1 Inhibition of Polymerization Complex->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cell Death) Effect2->Outcome

Figure 1: Mechanism of action showing the Michael addition of the drug to the target cysteine thiol, leading to mitotic arrest.

Part 2: Experimental Workflows

Protocol: Synthesis via Knoevenagel Condensation

The most robust method for synthesizing these derivatives is the Knoevenagel condensation between ethyl cyanoacetate and an aromatic aldehyde. Traditional methods use piperidine, but Diisopropylethylammonium acetate (DIPEAc) has emerged as a superior, green catalyst with higher yields and simpler work-up.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Catalyst: DIPEAc (0.1 eq)[2]

  • Solvent: Ethanol or Hexane

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the aromatic aldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

  • Catalysis: Add 1 mmol of DIPEAc dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Crystallization: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure crystals.

  • Validation: Confirm structure via

    
    H-NMR (Look for the olefinic proton singlet at 
    
    
    
    8.0–8.5 ppm).

SynthesisWorkflow Start Reactants: Ethyl Cyanoacetate + Aldehyde Catalyst Add Catalyst: DIPEAc (0.1 eq) Start->Catalyst Reflux Reflux in Ethanol (2-4 Hours) Catalyst->Reflux Monitor TLC Check (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Precip Cool to RT (Precipitation) Monitor->Precip Complete Filter Filtration & Recrystallization Precip->Filter Verify Validation: 1H-NMR / IR Filter->Verify

Figure 2: Step-by-step synthesis workflow using the improved Knoevenagel condensation protocol.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the anticancer potential, the synthesized derivatives must be screened against standard cancer cell lines (e.g., HepG2, A549, MCF-7).

Methodology:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Treat cells with the synthesized cyanoacrylate derivative at gradient concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Colchicine or Doxorubicin).
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Part 3: Data Analysis & SAR Insights

The substituent on the aromatic ring at the 3-position critically influences potency. Electron-withdrawing groups (EWG) generally enhance the electrophilicity of the Michael acceptor, potentially increasing potency but also non-specific toxicity. Electron-donating groups (EDG) may improve solubility but reduce reactivity.

Comparative Potency (Simulated Representative Data based on Literature):

Compound IDR-Group (3-Position)Cell LineIC

(

M)
Activity Level
ECA-1 Phenyl (Unsubstituted)HepG2> 100Inactive/Low
ECA-2 4-NitrophenylHepG212.5Moderate
ECA-3 4-ChlorophenylHepG28.2High
ECA-4 2-ThiophenylHepG25.4Potent
ECA-5 3,4,5-TrimethoxyphenylHepG22.1Very Potent

Note: The 3,4,5-trimethoxyphenyl derivative mimics the A-ring of Colchicine, explaining its high potency against tubulin.

Part 4: Challenges & Future Directions

Stability vs. Toxicity

While 3-substituted derivatives are stable solids, they can still degrade slowly in biological media. The degradation products are formaldehyde and cyanoacetic acid .

  • Risk: Formaldehyde causes inflammation and non-specific necrosis.

  • Mitigation: Focus on derivatives with bulky 3-substituents (e.g., indole, thiophene) that sterically hinder hydrolysis while maintaining tubulin affinity.

Drug Delivery

Due to high lipophilicity, these compounds often require formulation. Poly(ethyl 2-cyanoacrylate) (PECA) nanoparticles are currently explored not just as carriers for other drugs, but as "active" carriers where the polymer degradation itself releases cytotoxic monomers locally within the tumor microenvironment.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: Journal of the Mexican Chemical Society URL:[3][Link]

  • Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs) as possible agents in tumor treatment. Source: PubMed / Colloids Surf B Biointerfaces URL:[Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Source: MDPI Molecules URL:[Link]

  • Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms. Source: Nano Micro Biosystems URL:[Link]

Sources

An In-Depth Technical Guide to the Antibacterial Properties of Fluorinated Cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fluorinated cyanoacrylates are emerging as a promising class of biomaterials, demonstrating not only rapid adhesive properties but also significant intrinsic antibacterial activity. This technical guide provides a comprehensive overview of the core principles underlying the antibacterial efficacy of these specialized polymers. We delve into the rationale for fluorination, explore the multifaceted mechanisms of antibacterial action, and present detailed methodologies for their synthesis and evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel antimicrobial agents and medical devices. We will explore the synthesis, mechanisms of action, and biocompatibility of these compounds, supported by experimental protocols and data.

Introduction: The Rationale for Fluorinating Cyanoacrylates

Cyanoacrylates, commonly known as "super glues," have found a niche in the medical field as tissue adhesives due to their ability to rapidly polymerize in the presence of moisture.[1] Beyond their adhesive properties, cyanoacrylates have demonstrated inherent antibacterial activity, particularly against Gram-positive bacteria.[2] This antimicrobial effect is partially attributed to the polymerization process itself.[3]

The strategic incorporation of fluorine into the cyanoacrylate backbone represents a significant advancement in the design of these biomaterials. Fluorination imparts several desirable properties, including enhanced thermal stability, chemical resistance, and altered surface energy. From an antibacterial perspective, the introduction of fluorine is hypothesized to augment the antimicrobial efficacy through several mechanisms, which will be explored in detail in this guide. This guide will provide an in-depth exploration of the synthesis, antibacterial mechanisms, and evaluation of fluorinated cyanoacrylates for biomedical applications.

Synthesis of Fluorinated Cyanoacrylates

The synthesis of fluorinated cyanoacrylates typically follows the fundamental Knoevenagel condensation reaction, which is the cornerstone of cyanoacrylate monomer production.[4] This process involves the reaction of a cyanoacetate with formaldehyde (or its polymer, paraformaldehyde) in the presence of a basic catalyst.[4]

A general synthetic pathway can be outlined as follows:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Fluorinated_Cyanoacetate Fluorinated Cyanoacetate Ester (R-O-C(O)CH(F)CN) Knoevenagel_Condensation Knoevenagel Condensation (Basic Catalyst, e.g., Piperidine) Fluorinated_Cyanoacetate->Knoevenagel_Condensation Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Knoevenagel_Condensation Prepolymer Fluorinated Cyanoacrylate Prepolymer Knoevenagel_Condensation->Prepolymer Depolymerization Thermal Depolymerization (under vacuum) Prepolymer->Depolymerization Monomer Purified Fluorinated Cyanoacrylate Monomer Depolymerization->Monomer

Caption: Generalized workflow for the synthesis of fluorinated cyanoacrylate monomers.

Detailed Synthetic Protocol: A Representative Example

While specific reaction conditions will vary depending on the desired fluorinated substituent, a representative protocol for the synthesis of a fluorinated 2-cyanoacrylate can be adapted from established methods for non-fluorinated analogues.[4][5]

Objective: To synthesize a fluorinated ethyl 2-cyanoacrylate monomer.

Materials:

  • Fluorinated ethyl cyanoacetate

  • Paraformaldehyde

  • Piperidine (catalyst)

  • Acidic ion exchange resin (for catalyst removal)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Condensation: In a round-bottom flask equipped with a stirrer and a condenser, combine the fluorinated ethyl cyanoacetate and paraformaldehyde in the anhydrous solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux for a specified period to facilitate the formation of the fluorinated cyanoacrylate prepolymer.

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst by passing the solution through a column packed with an acidic ion exchange resin.[5]

  • Depolymerization: The purified prepolymer is then subjected to thermal depolymerization under high vacuum. The fluorinated cyanoacrylate monomer will distill and can be collected.

  • Purification: The collected monomer may require further purification by fractional distillation to achieve high purity.

Mechanisms of Antibacterial Action

The antibacterial properties of fluorinated cyanoacrylates are believed to be multifactorial, arising from both the inherent characteristics of the cyanoacrylate polymer and the specific contributions of the fluorine atoms.

Intrinsic Antibacterial Activity of the Cyanoacrylate Polymer

The polymerization of cyanoacrylate monomers is a key contributor to their antibacterial effect. The process of polymerization of ethyl-cyanoacrylate has been shown to enhance its inhibitory effects on bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli.[3] The hardened polymer can also act as a physical barrier, preventing bacterial penetration.[6]

The Role of Fluorination in Enhancing Antibacterial Efficacy

The incorporation of fluorine into the cyanoacrylate structure is thought to enhance its antibacterial properties through several mechanisms:

  • Enzyme Inhibition: Fluoride ions are known to be potent inhibitors of several bacterial enzymes, including the glycolytic enzyme enolase.[7][8] While the fluorine in fluorinated cyanoacrylates is covalently bonded, localized release of fluoride ions or interactions of the fluorinated polymer with bacterial enzymes could contribute to an inhibitory effect.

  • Disruption of Bacterial Acid Tolerance: Fluoride can act as a weak acid, disrupting the ability of bacteria to tolerate acidic environments, which is crucial for the survival of cariogenic bacteria like Streptococcus mutans.[7][8] The presence of fluorine in the polymer matrix may create a microenvironment that is less hospitable to acid-producing bacteria.

  • Increased Oxidative Stress: Studies on ethyl cyanoacrylate nanoparticles have indicated that their antibacterial effect is mediated by an increase in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9] The high electronegativity of fluorine may influence the electronic properties of the polymer, potentially enhancing its ability to generate ROS.

Antibacterial_Mechanism Fluorinated_Cyanoacrylate Fluorinated Cyanoacrylate Monomer Polymerization Polymerization on Bacterial Surface Fluorinated_Cyanoacrylate->Polymerization Physical_Barrier Formation of an Impermeable Physical Barrier Polymerization->Physical_Barrier Fluorine_Effects Specific Effects of Fluorination Polymerization->Fluorine_Effects Bacterial_Cell_Death Bacterial Cell Death Physical_Barrier->Bacterial_Cell_Death Enzyme_Inhibition Inhibition of Key Bacterial Enzymes (e.g., Enolase) Fluorine_Effects->Enzyme_Inhibition Acid_Tolerance Disruption of Bacterial Acid Tolerance Fluorine_Effects->Acid_Tolerance ROS_Generation Increased Generation of Reactive Oxygen Species (ROS) Fluorine_Effects->ROS_Generation Enzyme_Inhibition->Bacterial_Cell_Death Acid_Tolerance->Bacterial_Cell_Death ROS_Generation->Bacterial_Cell_Death

Caption: Proposed multifactorial antibacterial mechanism of fluorinated cyanoacrylates.

Evaluation of Antibacterial Efficacy

A thorough evaluation of the antibacterial properties of novel fluorinated cyanoacrylates requires a combination of qualitative and quantitative assays.

Qualitative Assessment: Agar Diffusion Test

The agar diffusion test provides a preliminary assessment of the antibacterial activity of a compound.

Protocol:

  • Prepare Bacterial Lawn: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is uniformly spread over the surface of an agar plate.

  • Apply Test Compound: A sterile paper disc impregnated with the fluorinated cyanoacrylate monomer or a small drop of the liquid monomer is placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The presence of a clear zone of inhibition around the disc or drop indicates antibacterial activity. The diameter of this zone can be measured to provide a semi-quantitative assessment of efficacy.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

MIC and MBC assays are crucial for determining the potency of an antimicrobial agent.[3][10]

Protocol for MIC Determination (Broth Microdilution Method):

  • Prepare Serial Dilutions: A series of twofold dilutions of the fluorinated cyanoacrylate are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate with Bacteria: Each well is inoculated with a standardized concentration of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol for MBC Determination:

  • Subculture from MIC Wells: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto fresh agar plates.

  • Incubation: The plates are incubated to allow for bacterial growth.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum.[10]

Table 1: Hypothetical Antibacterial Activity of Fluorinated Cyanoacrylates

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
Ethyl 2-CyanoacrylateS. aureus128256
E. coli256>512
2,2,2-Trifluoroethyl 2-cyanoacrylateS. aureus64128
E. coli128256
P. aeruginosa>512>512
2,2,3,3-Tetrafluoropropyl 2-cyanoacrylateS. aureus3264
E. coli64128

Note: The data in this table is illustrative and intended to demonstrate the type of quantitative data that should be generated. Actual values will vary depending on the specific fluorinated cyanoacrylate and test conditions.

Biocompatibility and In Vivo Considerations

For any biomaterial intended for clinical use, a thorough evaluation of its biocompatibility is paramount. The cytotoxicity of cyanoacrylates is primarily attributed to the degradation products, formaldehyde and cyanoacetate.[11]

In Vitro Cytotoxicity Assays

Standardized in vitro tests are the first step in assessing the biocompatibility of new fluorinated cyanoacrylates. These assays typically involve exposing cultured mammalian cells (e.g., fibroblasts, osteoblasts) to the material and assessing cell viability and proliferation.[12]

In Vivo Biocompatibility Studies

In vivo studies in animal models are essential to evaluate the tissue response to the implanted material.[13][14] These studies typically involve the subcutaneous implantation of the fluorinated cyanoacrylate in a suitable animal model (e.g., rats, rabbits) and subsequent histological analysis of the surrounding tissue at various time points to assess the inflammatory response and tissue integration.[13][14] Long-chain cyanoacrylates generally exhibit lower toxicity due to their slower degradation and reduced release of formaldehyde.[11] Preclinical studies have shown that some cyanoacrylate formulations can lead to less inflammation and improved wound healing compared to traditional sutures.[12]

Future Directions and Conclusion

Fluorinated cyanoacrylates represent a promising frontier in the development of antibacterial biomaterials. Their unique combination of adhesive and antimicrobial properties makes them attractive candidates for a wide range of medical and dental applications, from wound closure and surgical sealants to coatings for medical devices.

Further research is needed to fully elucidate the specific mechanisms by which fluorination enhances antibacterial activity. A systematic investigation of a broad range of fluorinated cyanoacrylates against a diverse panel of clinically relevant pathogens will be crucial in identifying lead candidates for further development. Moreover, comprehensive in vivo studies are required to establish the long-term biocompatibility and efficacy of these materials.

This guide has provided a foundational overview of the key aspects of fluorinated cyanoacrylates, from their synthesis and proposed mechanisms of action to their evaluation as antibacterial agents. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing the field of antimicrobial biomaterials.

References

  • EP1993996B1 - A method for producing a cyanoacrylate monomer - Google Patents.
  • US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents.
  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents.
  • Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria - Semantic Scholar. Available at: [Link]

  • Bibliographies: 'Fluorinated monomers' - Grafiati. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - NIH. Available at: [Link]

  • Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed. Available at: [Link]

  • In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Available at: [Link]

  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - NIH. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. Available at: [Link]

  • Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes - Environmental Science - RSC Publishing. Available at: [Link]

  • Antimicrobial actions of fluoride for oral bacteria - Canadian Science Publishing. Available at: [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities - ResearchGate. Available at: [Link]

  • Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One - Research journals. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - MDPI. Available at: [Link]

  • In Vitro Assessment of Microbial Barrier Properties of Cyanoacrylate Tissue Adhesives and Pressure-Sensitive Adhesives - PubMed. Available at: [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - MDPI. Available at: [Link]

  • Minimal Inhibitory Concentration and Minimal Bactericidal Concentration of Various Intracanal Medicaments against Enterococcus faecalis: Microbial Analysis - World Journal of Dentistry. Available at: [Link]

  • Antimicrobial actions of fluoride for oral bacteria - PubMed - NIH. Available at: [Link]

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - RSC Publishing. Available at: [Link]

  • In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Available at: [Link]

  • The effects of antimicrobial peptides buCaTHL4B and Im-4 on infectious root canal biofilms. Available at: [Link]

Sources

A Technical Guide to the Antiviral Activity of Cyanoacrylate Derivatives Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of cyanoacrylate derivatives as a promising class of antiviral agents against the Tobacco Mosaic Virus (TMV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to offer a comprehensive understanding of the synthesis, mechanism of action, and evaluation of these compounds.

Executive Summary: The Imperative for Novel Anti-TMV Agents

Tobacco Mosaic Virus (TMV), a robust and widespread plant pathogen, inflicts significant economic losses on a multitude of crops worldwide.[1] Its remarkable stability and efficient transmission necessitate the development of effective and novel antiviral strategies. Cyanoacrylates, a class of compounds recognized for their diverse biological activities, have emerged as a focal point in the search for new anti-TMV agents. This guide delineates the scientific rationale, experimental validation, and mechanistic insights into the antiviral properties of cyanoacrylate derivatives.

The Target: Tobacco Mosaic Virus Structure and Lifecycle

A foundational understanding of the TMV lifecycle is paramount to appreciating the targeted approach of cyanoacrylate derivatives. TMV is a single-stranded RNA virus encapsulated by a helical array of coat proteins (CP).[2][3] The viral lifecycle hinges on the successful disassembly of the virion to release its RNA, replication of the viral genome, synthesis of viral proteins, and subsequent assembly of new virus particles.

The assembly of TMV is a meticulously orchestrated process, initiated by the formation of a two-layer disk of coat proteins.[4] This disk specifically recognizes and binds to an initiation sequence on the viral RNA, triggering a conformational change that facilitates the elongation of the helical structure as more CP subunits are added, encapsidating the entire RNA genome.[4] This assembly process presents a critical and vulnerable target for antiviral intervention.

TMV_Lifecycle Entry Virus Entry into Host Cell Uncoating Uncoating & Viral RNA Release Entry->Uncoating Translation Translation of Viral Proteins (Replicase) Uncoating->Translation Replication RNA Replication Translation->Replication CP_Synthesis Coat Protein Synthesis Replication->CP_Synthesis Assembly Virion Assembly Replication->Assembly CP_Synthesis->Assembly Movement Cell-to-Cell Movement Assembly->Movement

Caption: Simplified schematic of the Tobacco Mosaic Virus (TMV) infection cycle.

Synthesis of Antiviral Cyanoacrylate Derivatives

The versatility of the cyanoacrylate scaffold allows for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships. A general synthetic pathway often commences with a Knoevenagel condensation between an active methylene compound, such as ethyl cyanoacetate, and a carbonyl compound.[5][6] Subsequent modifications can introduce various functional groups, including phosphonyl and chiral moieties, which have been shown to enhance antiviral activity.[4][7]

A representative synthetic route involves the reaction of an alkyl 2-cyano-3,3-dimethylthioacrylate with an amine or other nucleophile, often under microwave irradiation to improve reaction times and yields.[5][6][8][9]

Synthesis_Scheme cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Knoevenagel Condensation Knoevenagel Condensation Ethyl Cyanoacetate->Knoevenagel Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Knoevenagel Condensation Alkyl 2-cyano-3,3-dimethylthioacrylate Alkyl 2-cyano-3,3-dimethylthioacrylate Nucleophilic Substitution Nucleophilic Substitution Alkyl 2-cyano-3,3-dimethylthioacrylate->Nucleophilic Substitution Cyanoacrylate Derivative Cyanoacrylate Derivative Knoevenagel Condensation->Alkyl 2-cyano-3,3-dimethylthioacrylate Nucleophilic Substitution->Cyanoacrylate Derivative Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Nucleophilic Substitution

Caption: Generalized synthesis scheme for antiviral cyanoacrylate derivatives.

Evaluating Antiviral Efficacy: In Vitro and In Vivo Methodologies

The assessment of the antiviral potential of cyanoacrylate derivatives against TMV relies on a combination of in vitro and in vivo assays. These assays are designed to quantify the protective, curative, and inactivation activities of the compounds.

The Half-Leaf Method: An In Vivo Assessment

The half-leaf method is a robust and widely used technique to evaluate the in vivo efficacy of antiviral compounds against TMV.[5] This method utilizes the hypersensitive response of certain host plants, such as Nicotiana glutinosa, which form localized necrotic lesions upon TMV infection. The number of lesions is directly proportional to the viral load.

Experimental Protocol: Half-Leaf Method

  • Plant Preparation: Cultivate healthy Nicotiana glutinosa plants to the 6-8 leaf stage.

  • Virus Inoculation: Prepare a purified TMV solution (e.g., 6 x 10^-3 mg/mL). Mechanically inoculate the upper surface of the leaves with the TMV solution using a sterile swab.

  • Compound Application:

    • Protective Activity: Apply the test compound solution to the left half of the leaves and a solvent control to the right half. After a defined period (e.g., 2-4 hours), inoculate the entire leaf with TMV.

    • Curative Activity: Inoculate the entire leaf with TMV. After a defined period (e.g., 2-4 hours), apply the test compound solution to the left half of the leaves and a solvent control to the right half.

    • Inactivation Activity: Mix the test compound solution with the TMV solution and incubate for a defined period (e.g., 30 minutes). Inoculate the left half of the leaves with the mixture and the right half with a mixture of TMV and the solvent control.

  • Incubation and Observation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark) for 3-4 days.

  • Data Analysis: Count the number of local lesions on both halves of the leaves. Calculate the inhibition rate using the formula:

    • Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

Quantitative Analysis: EC50 Determination

To quantify the potency of the antiviral compounds, the 50% effective concentration (EC50) is determined. This is the concentration of the compound that inhibits 50% of the viral activity. A lower EC50 value indicates a more potent compound. For instance, certain cyanoacrylate derivatives containing an α-aminophosphonate moiety have demonstrated EC50 values for inactivation effect against TMV that are comparable to the commercial agent ningnanmycin.[7][8][10]

Mechanism of Action: Disrupting Viral Assembly

The primary mechanism of action for many antiviral cyanoacrylate derivatives appears to be the disruption of TMV assembly. This can occur through several potential interactions:

  • Direct Interaction with Coat Protein: The electrophilic nature of the cyanoacrylate group may facilitate covalent or strong non-covalent interactions with nucleophilic residues on the TMV coat protein. This interaction can alter the conformation of the CP, preventing its proper assembly into the disk-like structures required for initiating virion formation.[11]

  • Inhibition of CP-RNA Interaction: By binding to the coat protein, the cyanoacrylate derivatives may sterically hinder the interaction between the CP and the viral RNA's origin of assembly sequence.[2][10][12] This prevents the crucial first step of encapsidation.

  • Interference with Protein-Protein Interactions: The assembly of the TMV virion relies on precise protein-protein interactions between the CP subunits. Cyanoacrylate derivatives, by binding to the CP, can disrupt these interactions, leading to the formation of malformed or incomplete viral particles.[12]

Mechanism_of_Action cluster_tmv TMV Assembly cluster_drug Cyanoacrylate Derivative CP Coat Protein (CP) Disk CP Disk Formation CP->Disk RNA Viral RNA Assembly Virion Assembly RNA->Assembly Disk->Assembly Drug Cyanoacrylate Derivative Drug->CP Binds to CP Drug->Disk Inhibits Formation Drug->Assembly Inhibits Assembly

Sources

Structure-activity relationship (SAR) of fluorinated phenylacrylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylacrylates

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into bioactive scaffolds is not a mere academic exercise but a field-proven strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Phenylacrylates, a class of compounds characterized by a phenyl ring attached to an acrylic acid moiety, represent a versatile scaffold known for a wide range of biological activities, including anticancer and antimicrobial effects.[3][4] This guide delves into the confluence of these two domains, providing an in-depth exploration of the structure-activity relationships (SAR) of fluorinated phenylacrylates. We will dissect how the position, number, and nature of fluorine substituents on the phenyl ring modulate biological activity, offering a robust framework for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in their discovery programs.

The Physicochemical Influence of Fluorine: A Mechanistic Overview

Before delving into the specific SAR of fluorinated phenylacrylates, it is crucial to understand the fundamental principles governing fluorine's influence on molecular properties. The decision to introduce fluorine is a deliberate experimental choice aimed at modulating specific parameters.

  • Modulation of Electronic Effects: With the highest electronegativity of any element, fluorine acts as a strong electron-withdrawing group. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its interaction with biological targets and its membrane permeability.[5]

  • Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. Its ability to act as a "super-hydrogen" bioisostere allows it to mimic a hydrogen atom in some contexts while providing unique electronic properties.[6]

  • Conformational Control: The strategic placement of fluorine can induce specific conformational preferences in a molecule. This conformational restriction can pre-organize the ligand for optimal binding to its target receptor, leading to increased potency and selectivity.[7][8]

This multifaceted influence makes fluorine a powerful tool in the medicinal chemist's arsenal, but its effects are highly context-dependent, necessitating the rigorous SAR studies that form the core of this guide.

Synthesis of Fluorinated Phenylacrylates: A General Workflow

The generation of a library of fluorinated phenylacrylates for SAR studies requires robust and versatile synthetic strategies. The most common approaches involve carbon-carbon bond-forming reactions that couple a fluorinated phenyl precursor with an acrylate moiety.

G cluster_start Starting Materials cluster_process Core Synthesis & Analysis cluster_output Output A Fluorinated Phenyl Halide (e.g., Iodide, Bromide) C Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction) A->C B Acrylate Derivative (e.g., Methyl Acrylate) B->C D Purification (Column Chromatography) C->D Crude Product E Structural Characterization (NMR, Mass Spectrometry) D->E Purified Compound F Biological Screening (Enzyme/Cell-based Assays) E->F Characterized Compound G SAR Analysis F->G Activity Data H Lead Compound Optimization G->H SAR Insights

Caption: General workflow for the synthesis and evaluation of fluorinated phenylacrylates.

Experimental Protocol: Synthesis via Heck Coupling

This protocol describes a general method for the synthesis of methyl 2-(fluorophenyl)acrylate derivatives, a common core structure.

Objective: To synthesize a fluorinated phenylacrylate via a palladium-catalyzed Heck reaction.[9]

Materials:

  • Fluorophenyl iodide (or bromide) (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Saturated brine solution[10]

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorophenyl iodide (1.0 eq), Pd(OAc)2 (0.02 eq), and P(o-tol)3 (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy of the catalytic cycle. Triethylamine acts as a base to neutralize the H-X acid formed during the reaction, which is essential for catalyst turnover.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine. Causality Note: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure fluorinated phenylacrylate.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Dissecting the Structure-Activity Relationship (SAR)

The core of this guide is understanding how structural modifications, specifically fluorine substitution, impact biological activity. The following sections break down key SAR trends observed in classes of fluorinated phenylacrylates.

SAR_Logic cluster_phenyl Phenyl Ring Modifications cluster_activity Observed Biological Activity A Fluorine Position Ortho (2-F) Meta (3-F) Para (4-F) B High Activity Moderate Activity Low Activity A:f1->B:p3 Steric Hindrance (Potential) A:f2->B:p2 Electronic Modulation A:f3->B:p1 Optimal Electronic & Steric Profile

Caption: Logical relationship between fluorine position and resulting biological activity.

Impact of Fluorine Position on the Phenyl Ring

The location of the fluorine atom on the phenyl ring is a critical determinant of activity.[11]

  • Para-Substitution (4-F): Often considered the "sweet spot." A fluorine atom at the para position exerts a strong electronic influence with minimal steric hindrance. This can lead to enhanced binding affinity without disrupting the overall shape required for receptor recognition. In many compound series, para-fluorinated analogs exhibit the highest potency.[12]

  • Meta-Substitution (3-F): Substitution at the meta position primarily contributes through electronic effects (induction). It can alter the molecule's overall electrostatic potential and hydrogen bonding capability, often resulting in moderate activity.

  • Ortho-Substitution (2-F): This position is the most sterically demanding. An ortho-fluorine can force a conformational twist between the phenyl ring and the acrylate group, which may be beneficial or detrimental depending on the target's binding site topology. It can also lead to intramolecular hydrogen bonding, affecting the molecule's presentation to the target.

Impact of the Degree of Fluorination

Increasing the number of fluorine atoms can lead to dramatic, though not always linear, changes in activity.

  • Monofluorination: Provides a subtle yet effective modification, often improving metabolic stability and binding without drastically increasing lipophilicity.

  • Difluorination: (e.g., 2,4-difluoro or 3,5-difluoro) can further enhance potency by combining the electronic and steric effects of multiple substituents.

  • Polyfluorination (e.g., Pentafluoro): While leading to significant changes in electronics and lipophilicity, highly fluorinated rings can sometimes result in decreased activity due to excessive lipophilicity (leading to poor solubility or non-specific binding) or a poor steric fit.[13] However, in some cases, such as with Fmoc-pentafluoro-l-phenylalanine, polyfluorination leads to potent antibacterial activity.[12]

Data Presentation: SAR of Fluorinated Phenylacrylates as Enzyme Inhibitors

The following table summarizes hypothetical but representative data for a series of fluorinated phenylacrylates tested as inhibitors against a target enzyme (e.g., a kinase or protease).

Compound IDSubstitution PatternIC₅₀ (µM)Rationale for Activity
FP-01 Unsubstituted25.6Baseline activity of the core scaffold.
FP-02 4-Fluoro (para)1.2 Strong electronic effect, optimal fit.
FP-03 3-Fluoro (meta)8.9Moderate electronic influence.
FP-04 2-Fluoro (ortho)15.3Potential steric clash in the binding site.
FP-05 2,4-Difluoro0.8 Synergistic electronic and conformational effects.
FP-06 3,5-Difluoro5.4Enhanced electronic pull, but suboptimal geometry.
FP-07 4-Trifluoromethyl3.1Strong electron-withdrawing group, but increased bulk.

This data is illustrative and serves to highlight typical SAR trends.

Biological Applications and Mechanistic Pathways

Fluorinated phenylacrylates have shown promise in several therapeutic areas, primarily due to their ability to act as enzyme inhibitors or antimicrobial agents.

Anticancer Activity

Many phenyl-containing compounds, including fluorinated derivatives, exhibit anticancer properties.[3][14] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways, such as kinases or polymerases. Phenylacetate itself has been shown to induce apoptosis and differentiation in cancer cells.[14] Fluorination can enhance these properties by increasing the compound's potency and cellular uptake.

Antimicrobial Activity

Fluoride itself is known to have antimicrobial effects, often by inhibiting bacterial enzymes like enolase.[15] When incorporated into an organic scaffold like a phenylacrylate, the molecule can be delivered more effectively into the bacterial cell. The activity of fluorinated compounds against bacteria can be attributed to several mechanisms:

  • Enzyme Inhibition: Covalent or non-covalent inhibition of essential bacterial enzymes.[16]

  • Membrane Disruption: The physical disruption of the bacterial cell membrane, as seen with some self-assembling fluorinated peptides.[12]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within the bacteria, leading to cell death.[17]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a step-by-step method for evaluating the inhibitory activity of the synthesized compounds against a target enzyme.[18][19]

Objective: To determine the IC₅₀ value of a fluorinated phenylacrylate against a specific enzyme (e.g., a serine protease).

Materials:

  • Target enzyme stock solution

  • Fluorinated phenylacrylate compounds dissolved in DMSO (serial dilutions)

  • Appropriate buffer solution (e.g., Tris-HCl, pH 7.5)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer solution.

    • A small volume (e.g., 1-2 µL) of the diluted test compound or DMSO for the control wells.

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15-30 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at an appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value. Trustworthiness Note: A self-validating protocol includes positive controls (a known inhibitor) and negative controls (DMSO only) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated phenylacrylates is a compelling example of how strategic bioisosteric replacement can be used to optimize biological activity. The key takeaways from this guide are:

  • The position of fluorine substitution is paramount, with the para-position often yielding the most potent compounds due to a favorable balance of electronic and steric factors.

  • The degree of fluorination provides another axis for optimization, though more is not always better.

  • Fluorination can significantly enhance a compound's potential as an anticancer or antimicrobial agent by improving its metabolic stability and target affinity.

Future research in this area should focus on elucidating the precise molecular mechanisms through structural biology techniques like X-ray crystallography to visualize inhibitor-enzyme complexes.[20] This will transform SAR from an empirical observation into a rational design principle, accelerating the development of novel, highly effective therapeutic agents.

References

  • Časar, Z. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). FDA-Approved Fluorinated Anticancer Drugs. ResearchGate.
  • ResearchGate. (n.d.). Synthesis pathway of the fluorinated polyacrylate latex. ResearchGate.
  • Miller, B. T., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. NIH.
  • Uslu, C., et al. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central (PMC) - NIH.
  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central (PMC) - NIH.
  • Zhang, Y., et al. (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. PubMed Central (PMC) - NIH.
  • Schnaider, L., et al. (n.d.). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PubMed Central (PMC) - NIH.
  • Ismail, F. M. D. (n.d.). Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate.
  • Begley, D., et al. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Fassihi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • ResearchGate. (n.d.). Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of... ResearchGate.
  • Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
  • Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC).
  • National Agriculture and Food Research Organization. (n.d.). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. AGROPEDIA.
  • MDPI. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. MDPI.
  • Protocols.io. (2023). Synthetic Procedure of Pinoresinol. Protocols.io.
  • Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands.
  • Varshneya, N. B., et al. (2023). Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. PubMed.
  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. ResearchGate.
  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • MDPI. (n.d.). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. MDPI.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Phenobarbital from 2-Phenylacetonitrile. Benchchem.
  • NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central (PMC).
  • Marquis, R. E. (n.d.). Antimicrobial actions of fluoride for oral bacteria. PubMed - NIH.
  • ResearchGate. (2025). (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate.
  • Meanwell, N. A. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions | Request PDF. ResearchGate.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Creative BioMart. (n.d.). Enzyme Activity Assay. Creative BioMart.
  • PubMed. (n.d.). Antibacterial activity of fluoride varnishes containing different agents in children with severe early childhood caries: a randomised controlled trial. PubMed.
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI.
  • NIH. (2022). Efficacy of Antimicrobial Agents in Dentifrices: A Systematic Review. PubMed Central (PMC).
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical note details the optimized protocol for synthesizing Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 175204-76-1) via the Knoevenagel condensation. This compound serves as a critical Michael acceptor in the synthesis of heterocyclic pharmacophores, particularly substituted 1,4-dihydropyridines (calcium channel blockers) and specific kinase inhibitors where the ortho-fluorine substituent provides essential metabolic stability and steric control.

The protocol utilizes a base-catalyzed condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate. Unlike generic procedures, this guide addresses the specific steric and electronic effects of the ortho-fluorine atom, ensuring high regioselectivity for the E-isomer and minimizing Cannizzaro side reactions.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition followed by dehydration.[1]

Key Mechanistic Insight: The ortho-fluorine atom on the benzaldehyde ring exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric bulk near the reaction center. To overcome this steric hindrance without promoting side reactions (like self-condensation of the aldehyde), a weak base catalyst (Piperidine) is paired with a protic solvent (Ethanol) to facilitate the final dehydration step.

Mechanism Diagram

The following pathway illustrates the piperidine-mediated deprotonation, nucleophilic attack, and subsequent elimination of water.

Knoevenagel_Mechanism Reactants Reactants: Ethyl Cyanoacetate + Piperidine (Base) Enolate Intermediate 1: Enolate Ion Formation Reactants->Enolate Deprotonation (-H+) Attack Nucleophilic Attack: On 2-Fluorobenzaldehyde Enolate->Attack Attack on Carbonyl Aldol Intermediate 2: Aldol-like Adduct (Beta-hydroxy ester) Attack->Aldol Protonation Product Final Product: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate + H2O Aldol->Product E1cB Elimination (-H2O)

Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation favoring the thermodynamically stable E-isomer.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Fluorobenzaldehyde (98% purity)

    • Ethyl cyanoacetate (99% purity)

    • Piperidine (Catalyst)[2][3]

    • Ethanol (Absolute, solvent)

    • Glacial Acetic Acid (Optional, for neutralization)

  • Equipment:

    • 100 mL Round-bottom flask (RBF)

    • Reflux condenser with drying tube (CaCl₂)

    • Magnetic stirrer/hotplate

    • Ice-water bath

Stoichiometry Table
ComponentRoleEq.Mass/Vol (Scale)MW ( g/mol )
2-Fluorobenzaldehyde Limiting Reagent1.012.41 g (100 mmol)124.11
Ethyl Cyanoacetate Nucleophile1.0511.88 g (105 mmol)113.11
Piperidine Catalyst0.050.5 mL (approx)85.15
Ethanol SolventN/A50 mL46.07
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Charge: In a 100 mL RBF equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (12.41 g) and ethyl cyanoacetate (11.88 g) in 50 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.5 mL) dropwise to the stirring solution. Note: A mild exotherm may be observed.

  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C) for 3–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product typically appears as a UV-active spot with lower R_f than the aldehyde.

Phase 2: Isolation & Purification

  • Cooling: Remove heat and allow the solution to cool to room temperature.

  • Crystallization: Place the flask in an ice-water bath (0–4°C) for 1 hour. The product should precipitate as a crystalline solid.[4]

    • Troubleshooting: If oil forms instead of crystals, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: Recrystallize the crude solid from hot ethanol (or an Ethanol/Water 9:1 mixture) to ensure removal of any trace piperidine salts.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Workflow Start Weigh Reagents (Aldehyde + Ester) Mix Dissolve in EtOH Add Piperidine Start->Mix Reflux Reflux at 80°C (3-4 Hours) Mix->Reflux Cool Ice Bath Cooling (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Pure Recrystallization (Hot Ethanol) Filter->Pure

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

Characterization & Quality Control

The presence of the ortho-fluorine atom introduces unique splitting patterns in the NMR spectra due to Heteronuclear Spin-Spin Coupling (


 and 

).
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Expected range 85–92%.

  • Melting Point: 48–50°C (Consistent with ortho-substituted analogs which typically melt lower than para-analogs due to crystal packing disruption).

Spectral Analysis (Expected Data)[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.55 (s, 1H, Vinyl-H ). Note: This singlet is characteristic of the alpha-cyanoacrylate structure.
      
    • 
       8.20 (td, 
      
      
      
      Hz, 1H, Ar-H6).
    • 
       7.50–7.15 (m, 3H, Ar-H3, H4, H5). Note: Look for complex multiplets due to F-coupling.
      
    • 
       4.40 (q, 
      
      
      
      Hz, 2H, O-CH ₂-CH₃).
    • 
       1.40 (t, 
      
      
      
      Hz, 3H, O-CH₂-CH ₃).
  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinctive doublet for the C-F carbon (

      
       ppm, 
      
      
      
      Hz).
    • Nitrile carbon (

      
       ppm).[5]
      
    • Carbonyl carbon (

      
       ppm).[6]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is oiling out; Solvent volume too high.Evaporate 50% of solvent before cooling. Add a drop of water to induce precipitation.
Product Color is Deep Yellow/Orange Oxidation or polymerization of impurities.Recrystallize immediately using Ethanol/Activated Carbon. Ensure aldehyde starting material is not oxidized (check for benzoic acid crystals).
Impure NMR (Aliphatic peaks) Residual Piperidine.Wash filter cake thoroughly with dilute HCl (0.1 M) followed by water, then recrystallize.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Knoevenagel protocols).
  • Jones, G. (2011). The Knoevenagel Condensation.[1][2][7][8][9][10] Organic Reactions, 15, 204-599. (Definitive review on mechanism and scope).

  • PubChem. (2025).[11] Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. (Used for analog spectral comparison). Retrieved from [Link]

Sources

Application Note: Streamlined Synthesis of Substituted Cyanoacrylates via DIPEAc Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted cyanoacrylates are a critical class of compounds, foundational to the development of advanced adhesives, pharmaceuticals, and functional materials.[1][2] Traditional synthesis routes often require harsh conditions or complex catalytic systems. This guide details a highly efficient, scalable, and versatile protocol for the synthesis of substituted cyanoacrylates via the Knoevenagel condensation, catalyzed by Diisopropylethylammonium Acetate (DIPEAc).[3][4] The use of DIPEAc, a salt derived from the sterically hindered, non-nucleophilic base N,N-Diisopropylethylamine (DIPEA), offers significant advantages, including shorter reaction times, high yields, broad substrate compatibility, and a simplified work-up procedure, aligning with the principles of green chemistry.[3][4] This document provides a deep dive into the reaction mechanism, a detailed step-by-step protocol, process optimization insights, and a survey of its applications.

The Scientific Principle: Mechanism of DIPEAc Catalysis

The synthesis of substituted cyanoacrylates is a classic example of the Knoevenagel condensation.[5] This reaction involves the nucleophilic addition of an active methylene compound (here, an alkyl cyanoacetate) to a carbonyl group (an aldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[5]

The choice of catalyst is paramount. Strong bases can induce unwanted self-condensation of the aldehyde or polymerization of the product.[5] Weakly basic amines are often preferred.[5] DIPEA is a sterically hindered organic base that is a potent proton scavenger but a poor nucleophile, a combination of properties that makes it a highly useful reagent in organic synthesis.[6] When used as its acetate salt (DIPEAc), it acts as a mild and effective homogeneous catalyst.

The catalytic cycle can be described as follows:

  • Enolate Formation: The acetate anion of DIPEAc deprotonates the α-carbon of the alkyl cyanoacetate. This is the rate-determining step, facilitated by the electron-withdrawing nature of both the nitrile (-CN) and ester (-COOR) groups, which increases the acidity of the α-protons.

  • Nucleophilic Attack: The resulting enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The diisopropylethylammonium cation protonates the alkoxide intermediate, forming a β-hydroxy adduct.

  • Dehydration: Under the mild heating conditions of the reaction, the β-hydroxy adduct readily undergoes elimination of a water molecule (dehydration) to form the thermodynamically stable conjugated C=C double bond of the substituted cyanoacrylate product. The catalyst, DIPEAc, is regenerated in the process.

DIPEAc_Catalysis cluster_0 Catalytic Cycle A DIPEAc Catalyst [DIPEA-H]⁺[OAc]⁻ B Enolate Formation A->B Deprotonates Cyanoacetate C Nucleophilic Attack on Aldehyde B->C Generates Nucleophile D Protonation of Alkoxide C->D Forms β-Hydroxy Adduct E Dehydration (Water Elimination) D->E Forms C=C bond F Product Release E->F F->A Regenerates Catalyst Product Substituted Cyanoacrylate F->Product Cyanoacetate Alkyl Cyanoacetate Cyanoacetate->B Aldehyde Aldehyde Aldehyde->C

Caption: DIPEAc-catalyzed Knoevenagel condensation cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an aryl-substituted ethyl cyanoacrylate. Reagent quantities can be adapted for different substrates.

Materials and Reagents
  • Aldehyde: e.g., Benzaldehyde (10 mmol, 1.06 g, 1.02 mL)

  • Active Methylene Compound: e.g., Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)

  • Catalyst: Diisopropylethylammonium Acetate (DIPEAc) (10 mol%, 1 mmol, 0.19 g)

  • Solvent: Ethanol (Optional, 10 mL, for high-melting point substrates)

  • Equipment: Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, heating mantle, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, rotary evaporator.

Step-by-Step Methodology

Workflow start Start reagents 1. Charge Flask (Aldehyde, Cyanoacetate, DIPEAc) start->reagents reaction 2. Heat & Stir (e.g., 70°C, 1-2h) reagents->reaction monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Add Water & EtOAc) monitor->workup Complete separate 5. Separate Layers workup->separate dry 6. Dry Organic Layer (e.g., Na₂SO₄) separate->dry evaporate 7. Evaporate Solvent dry->evaporate purify 8. Purify Product (Recrystallization or Column Chromatography) evaporate->purify characterize 9. Characterize (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for cyanoacrylate synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and DIPEAc (1.0 mmol).[3][4] For many liquid substrates, the reaction can be performed neat (solvent-free). If substrates are solid, add a minimal amount of a suitable solvent like ethanol (10 mL).

  • Reaction Execution: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to 70-80°C with vigorous stirring. The reaction is typically complete within 1-2 hours.[7]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 7:3 hexane-ethyl acetate).[8][9] The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel and allow the layers to separate. Isolate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Substrate Scope & Performance

The DIPEAc-catalyzed method demonstrates broad applicability across a wide range of aldehydes. High yields are consistently achieved for both electron-rich and electron-deficient aromatic and heteroaromatic aldehydes.[3][4]

Aldehyde TypeRepresentative SubstrateTypical Yield (%)Notes
Electron-Neutral Aromatic Benzaldehyde95-98%Fast reaction, clean conversion.
Electron-Donating Group 4-Methoxybenzaldehyde92-96%Reaction proceeds smoothly.
Electron-Withdrawing Group 4-Nitrobenzaldehyde94-97%Excellent yields, often faster reaction.
Heteroaromatic 2-Furaldehyde90-95%Compatible with various heterocycles.
Aliphatic Heptanal85-90%Good yields, may require slightly longer times.

Table compiled from data presented in supporting literature.[3][4][7]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction - Insufficient heating or reaction time.- Catalyst degradation.- Sterically hindered substrate.- Increase temperature to 80°C and/or extend reaction time.- Use freshly prepared or properly stored DIPEAc.- Increase catalyst loading to 15 mol%.
Side Product Formation - Presence of water in reagents.- Overheating leading to decomposition.- Aldehyde self-condensation.- Use anhydrous reagents and solvents.- Maintain reaction temperature below 90°C.- Ensure use of a weak base like DIPEAc, not a strong base.
Product Polymerization - Presence of strong base impurities.- Product instability.- Purify reagents. Ensure work-up washes are thorough.- Store purified cyanoacrylate with a radical inhibitor (e.g., hydroquinone) and an acid stabilizer.
Difficulty in Purification - Oily product that won't crystallize.- Co-elution of impurities.- Attempt purification via vacuum distillation for low-boiling products.- Optimize column chromatography solvent system for better separation.

Applications in Research and Drug Development

Substituted cyanoacrylates are not merely adhesives; they are versatile building blocks and bioactive molecules.

  • Bio-adhesives: Cyanoacrylates are renowned for their use as tissue adhesives for wound closure in medical and veterinary applications.[2][10] The ability to tune the alkyl chain allows for control over degradation rates and biocompatibility.[11]

  • Drug Delivery: The monomer can be polymerized to form nanoparticles (e.g., poly(butyl cyanoacrylate) or PBCA), which serve as carriers for targeted drug delivery.[11][12]

  • Pharmacophores: The cyanoacrylate moiety is a recognized pharmacophore. Derivatives have been synthesized and tested for a range of biological activities, including anticancer, herbicidal, and fungicidal properties.[1][3][4][13] The electron-deficient alkene is a Michael acceptor, capable of covalently binding to biological nucleophiles like cysteine residues in target proteins.

Conclusion

The DIPEAc-catalyzed Knoevenagel condensation is a superior method for the synthesis of substituted cyanoacrylates. Its operational simplicity, high efficiency, broad substrate tolerance, and adherence to green chemistry principles make it an invaluable tool for researchers in organic synthesis, materials science, and medicinal chemistry. This protocol provides a robust and reliable foundation for accessing this important class of molecules for a wide array of applications.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link][3]

  • Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH. Available at: [Link][10]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link][8]

  • Knoevenagel condensation. Wikipedia. Available at: [Link][5]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link][9]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link][4]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link][14]

  • Synthesis method of N, N-diisopropylethylamine. Google Patents. Available at: [15]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Available at: [Link][16]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. Available at: [Link][1]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][17]

  • SYNTHESIS OF a-CYANOACRYLATES SOLVENT FREE CONDITIONS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link][18]

  • A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate. Available at: [Link][19]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. NIH. Available at: [Link][13]

  • Synthetic Pressure Sensitive Adhesives for Biomedical Applications. PMC - PubMed Central. Available at: [Link][20]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available at: [Link][21]

  • n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. PMC - NIH. Available at: [Link][12]

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Publishing. Available at: [Link][2]

  • Amine-Containing Phthalonitrile Catalyst for Cyanate Esters with High Catalytic Activity and Low Side Effects. ResearchGate. Available at: [Link][22]

  • Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. Available at: [Link][11]

  • Developments and applications of cyanoacrylate adhesives. Semantic Scholar. Available at: [Link][23]

Sources

Sodium ethoxide mediated synthesis of ethyl(E)-2-cyano-3-aryl acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Sodium Ethoxide Mediated Synthesis of Ethyl(E)-2-Cyano-3-Aryl Acrylates

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Cyanoacrylates

Ethyl (E)-2-cyano-3-aryl acrylates are a class of organic compounds featuring a highly functionalized α,β-unsaturated system. This structural motif makes them valuable precursors and key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrimidine and thiophene derivatives, which exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Beyond pharmaceuticals, their unique electronic and photophysical properties are harnessed in materials science, where they serve as building blocks for adhesives, polymers, and organic dye-sensitized solar cells.[3][4][5][6]

The synthesis of these compounds is most commonly achieved via the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[7] This application note provides a comprehensive guide to the synthesis of ethyl (E)-2-cyano-3-aryl acrylates, leveraging sodium ethoxide as a highly efficient base catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide expert insights into characterization, troubleshooting, and optimization.

Mechanistic Insight: The Knoevenagel Condensation Pathway

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[7] In this specific application, the active methylene compound is ethyl cyanoacetate, and the carbonyl source is an aromatic aldehyde. The reaction proceeds through a well-defined, multi-step mechanism catalyzed by a base.

The Causality of Catalysis: Sodium ethoxide (NaOEt) is an ideal catalyst for this transformation. As a strong, non-nucleophilic base, its primary role is to deprotonate the active methylene compound, initiating the reaction sequence.[8][9] Its efficacy surpasses that of weaker amine bases like piperidine or pyridine, often resulting in higher yields and shorter reaction times.[10] The use of ethoxide as the base also cleverly minimizes the risk of transesterification since the conjugate acid (ethanol) is the solvent.

The mechanism unfolds in four key steps:

  • Deprotonation & Enolate Formation: Sodium ethoxide abstracts an acidic α-hydrogen from ethyl cyanoacetate. The acidity of this proton is significantly enhanced by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOEt) groups, which stabilize the resulting carbanion (enolate) through resonance.[8][11]

  • Nucleophilic Addition: The resonance-stabilized enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aryl aldehyde. This addition forms a transient tetrahedral alkoxide intermediate.[8][12]

  • Protonation: The alkoxide intermediate is protonated by an ethanol molecule (the conjugate acid of the ethoxide base), yielding a neutral β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct readily undergoes a base-catalyzed E1cB-type elimination of a water molecule. This dehydration step is facile due to the acidity of the proton alpha to the nitrile and ester groups and results in the formation of a new carbon-carbon double bond, yielding the final, thermodynamically stable (E)-alkene product.[12]

Knoevenagel_Mechanism start Ethyl Cyanoacetate + Aryl Aldehyde enolate Resonance-Stabilized Enolate start->enolate 1. Deprotonation (+ NaOEt) alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide 2. Nucleophilic Addition (to Aldehyde) adduct β-Hydroxy Adduct alkoxide->adduct 3. Protonation (+ EtOH) product Ethyl (E)-2-cyano- 3-aryl acrylate + H₂O adduct->product 4. Dehydration (- H₂O)

Caption: The Knoevenagel condensation mechanism for acrylate synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and purification steps to ensure a high-purity final product.

Materials & Equipment:

  • Aryl aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Sodium ethoxide (20 mol% solution in ethanol, or solid)[10][13]

  • Absolute Ethanol (anhydrous)

  • Deionized Water (cold)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if refluxing)

  • Magnetic stir plate/hot plate

  • Buchner funnel and filter flask

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware

Workflow Overview:

Experimental_Workflow A 1. Reagent Setup Dissolve aldehyde and ethyl cyanoacetate in absolute EtOH. B 2. Catalysis Add NaOEt solution dropwise at room temperature. A->B C 3. Reaction Stir for 2-8 hours. Monitor via TLC. B->C D 4. Product Precipitation Pour mixture into cold water to precipitate the solid product. C->D E 5. Isolation Filter the crude product using a Buchner funnel. Wash with cold water. D->E F 6. Purification Recrystallize from ethanol. E->F G 7. Characterization Analyze via NMR, IR, MS, and melting point. F->G

Caption: Step-by-step experimental workflow for acrylate synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the aryl aldehyde (e.g., 10 mmol, 1.0 equiv) and ethyl cyanoacetate (10 mmol, 1.0 equiv) in absolute ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Expert Insight: The use of absolute (anhydrous) ethanol is critical. Water can hydrolyze the ester and deactivate the sodium ethoxide catalyst, leading to lower yields.[14]

  • Catalyst Addition: Slowly add sodium ethoxide (2 mmol, 0.2 equiv) to the reaction mixture. If using solid sodium ethoxide, add it portion-wise to control the initial exotherm. The solution will typically turn yellow or orange.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-8 hours.[13] The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the aldehyde and the appearance of a new, higher Rf product spot. For less reactive aldehydes, the reaction can be gently refluxed for 1 hour to ensure completion.[13]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate should form immediately.[6]

    • Trustworthiness Check: The formation of a precipitate is the first validation of a successful reaction. If an oil forms, it may indicate impurities or an incomplete reaction. See the Troubleshooting section.

  • Purification: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any unreacted starting materials and salts. Further wash with a small amount of cold ethanol/water mixture.[15]

  • Final Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol or methanol to obtain the pure ethyl (E)-2-cyano-3-aryl acrylate as a crystalline solid.[4] Dry the final product under vacuum.

Data Analysis and Characterization

The identity and purity of the synthesized acrylates must be confirmed through spectroscopic analysis and physical constant measurement. The (E)-configuration is the expected major product due to steric considerations.[16]

Table 1: Representative Yields for Various Aryl Aldehydes

Entry Aryl Aldehyde Product Reported Yield (%)
1 Benzaldehyde Ethyl (E)-2-cyano-3-phenylacrylate 94-96%
2 4-Chlorobenzaldehyde Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate ~95%
3 4-Methoxybenzaldehyde Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate ~96%
4 2-Furaldehyde Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate ~92%

(Yields adapted from reference[10])

Expected Spectroscopic Data (for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate): [6]

  • ¹H NMR (300 MHz, CD₂Cl₂):

    • δ 8.38 (s, 1H, vinylic H-3)

    • δ 7.85 (d, 2H, thiophene H-3', H-5')

    • δ 7.27 (t, 1H, thiophene H-4')

    • δ 4.37 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ 1.39 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

  • ¹³C NMR (75 MHz, CD₂Cl₂):

    • δ 162.9 (C=O, ester)

    • δ 146.9 (vinylic C-3)

    • δ 116.1 (C≡N, nitrile)

    • δ 99.8 (vinylic C-2)

    • δ 62.9 (-O CH₂CH₃)

    • δ 14.4 (-OCH₂C H₃)

  • FT-IR (KBr, cm⁻¹):

    • ~2210 cm⁻¹ (C≡N stretch)[1]

    • ~1720 cm⁻¹ (C=O ester stretch)

    • ~1600 cm⁻¹ (C=C alkene stretch)

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet ethanol or reagents. 2. Deactivated sodium ethoxide. 3. Insufficient reaction time.1. Use anhydrous solvents and freshly opened reagents. 2. Use fresh sodium ethoxide or prepare it in situ. 3. Extend reaction time or apply gentle heat.
Product Oiling Out 1. Presence of impurities. 2. Product has a low melting point.1. Try acidifying the aqueous mixture slightly with dilute HCl to pH ~5-6. 2. If oil persists, perform a liquid-liquid extraction with ethyl acetate or dichloromethane, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography.
Broad Melting Point Incomplete purification; presence of (Z)-isomer or starting materials.Re-recrystallize the product, ensuring slow cooling to promote the formation of well-defined crystals of the major (E)-isomer.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood away from ignition sources.

  • Solvents: Ethanol is flammable.

  • Reagents: Ethyl cyanoacetate and most aryl aldehydes are irritants. Avoid inhalation and skin contact.

  • PPE: Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • ProQuest. (n.d.). Single-step fabrication of Na-TUD-1 novel heterogeneous base nano-catalyst for Knoevenagel condensation reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Retrieved from [Link]

  • Wikipedia. (2023). Ethyl cyanoacrylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • ResearchGate. (n.d.). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Retrieved from [Link]

  • YouTube. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US6245933B1 - Transesterification method for making cyanoacrylates.
  • International Union of Crystallography. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • SciSpace. (2003). Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US20070213553A1 - Method for producing a cyanoacrylate monomer.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

Sources

Application Note: Advanced Characterization of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, typically generated via the Knoevenagel condensation of 2-fluorobenzaldehyde and ethyl cyanoacetate. While the synthesis is straightforward, the characterization presents a specific analytical challenge: the presence of the fluorine atom (


F, spin ½, 100% natural abundance).

This application note details the specific NMR protocols required to resolve the complex spin-spin coupling induced by the fluorine substituent. Unlike standard phenyl acrylates, this compound exhibits significant


 and 

splitting patterns that can be mistaken for impurities by inexperienced analysts. This guide provides a self-validating workflow to distinguish intrinsic coupling from structural anomalies.

Experimental Workflow

The following diagram outlines the critical path from crude synthesis to validated spectral data. Note the emphasis on "Relaxation Delay" during acquisition, a step often overlooked that leads to poor integration of the quaternary cyano and carbonyl carbons.

NMR_Workflow Start Crude Product (Knoevenagel) Purify Recrystallization (EtOH/Water) Start->Purify Remove Aldehyde Prep Sample Prep (15mg in 0.6mL CDCl3) Purify->Prep Dry Solid Acq_H 1H Acquisition (sw=14ppm, d1=1s) Prep->Acq_H Acq_C 13C Acquisition (sw=240ppm, d1=3s) Prep->Acq_C Process Processing (LB=0.3Hz, Phase) Acq_H->Process Acq_C->Process Analysis Coupling Analysis (Calc J_CF) Process->Analysis

Figure 1: Operational workflow for the characterization of fluorinated acrylates. Blue nodes indicate instrument parameters critical for resolving fluorine coupling.

Detailed Protocols

Protocol A: Sample Preparation

The choice of solvent affects the chemical shift of the vinyl proton due to shielding effects. Chloroform-d (


) is the standard for this class of compounds.
  • Mass: Weigh 10–15 mg of the dried solid.

    • Why: This concentration is sufficient for

      
      C acquisition within 30 minutes (approx. 512 scans) on a 400 MHz instrument.
      
  • Solvent: Add 0.6 mL of

    
     (containing 0.03% TMS).
    
    • Note: If the compound is insoluble, use DMSO-

      
      , but expect the vinyl proton to shift downfield by ~0.2–0.5 ppm.
      
  • Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent line broadening due to magnetic susceptibility gradients.

Protocol B: Acquisition Parameters

Standard default parameters often fail to detect the quaternary carbons (C-CN, C=O, and C-F ipso) due to their long spin-lattice relaxation times (


).
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Width 30° or 90°30°30° flip angle allows faster repetition rates for carbon.
Spectral Width 14 ppm240 ppmCovers the downfield carbonyl (~163 ppm) and potential F-coupling width.
Acquisition Time 3.0 sec1.0 secSufficient for resolution.
Relaxation Delay (D1) 1.0 sec 2.0 – 3.0 sec CRITICAL: Quaternary carbons (CN, C=O, C-F) relax slowly. Short D1 results in missing peaks.
Scans (NS) 16512 - 1024High signal-to-noise ratio required to see small

splittings.

Data Analysis & Interpretation

H NMR Characterization

The proton spectrum will show three distinct regions. The diagnostic feature is the vinyl proton.[1]

  • Vinyl Proton (H-3): Typically a singlet around 8.3 – 8.6 ppm .

    • F-Coupling: In 2-fluorophenyl derivatives, this singlet may appear as a fine doublet (

      
       Hz) or show significant line broadening compared to the sharp solvent peak.
      
  • Aromatic Region (7.1 – 8.2 ppm):

    • Expect 4 protons. The pattern will not be two simple doublets (as in para-substitution).

    • The 2-fluoro group creates an ABCD system (or AMRX) with additional F-splitting.

    • Validation Check: Integration must equal 4H. If >4H, residual aldehyde (starting material) is likely present (check for CHO peak at ~10 ppm).

  • Ethyl Group:

    • Quartet (~4.3 ppm, 2H,

      
       Hz).
      
    • Triplet (~1.3 ppm, 3H,

      
       Hz).[2]
      
C NMR Characterization (The Fingerprint)

This is the most definitive identification method. The fluorine atom splits the aromatic carbons into doublets. The magnitude of the coupling constant (


) tells you exactly how far the carbon is from the fluorine.

Logic for Assignment:

  • Identify Quaternary Carbons: C=O (~162), CN (~115), C-2 (~102), C-F (~160).

  • Measure Coupling (

    
    ):  Calculate the distance in Hz between the doublet legs.
    
Table 1: Predicted Chemical Shifts and Coupling Constants

Values are estimated based on substituent effects and general fluorobenzene data.

Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
C=O (Ester)Quat~162.0Singlet (s)-
C-Ar (Ipso) Quat~160.5Doublet (d)

Hz
(Huge split)
C-3 (Vinyl)CH~148.0Doublet (d)

Hz (Long range)
C-Ar (Para) CH~134.0Doublet (d)

Hz
C-Ar (Meta) CH~130.0Doublet (d)

Hz
C-Ar (Ortho) CH~124.0Doublet (d)

Hz
CN (Cyano)Quat~115.0Singlet (s)-
C-Ar (Meta) CH~116.0Doublet (d)

Hz
C-2 (Vinyl)Quat~103.0Singlet (s)-
O-CH2 CH2~62.5Singlet (s)-
CH3 CH3~14.0Singlet (s)-

Structural Verification Logic

Use the following logic tree to confirm the structure and rule out common impurities (like the Z-isomer or unreacted aldehyde).

Structure_Logic Start Analyze 13C Spectrum Check_F Is there a doublet at ~160 ppm with J > 200 Hz? Start->Check_F Confirm_F C-F Bond Confirmed Check_F->Confirm_F Yes No_F Error: Missing Fluorine or Wrong Compound Check_F->No_F No Check_Vinyl Check Vinyl Proton (1H) Shift > 8.0 ppm? Confirm_F->Check_Vinyl Isomer_E E-Isomer (Correct) (Deshielded by CN/Ester) Check_Vinyl->Isomer_E Yes (>8.2) Isomer_Z Z-Isomer (Impurity) (Shift usually < 7.8 ppm) Check_Vinyl->Isomer_Z No (<7.8)

Figure 2: Decision tree for structural validation. The large C-F coupling is the primary "fingerprint" for this molecule.

Troubleshooting & Common Pitfalls

  • Missing Carbon Signals:

    • Symptom:[3][4][5] You see the ethyl group and aromatic CHs, but the C-F (~160 ppm) and CN (~115 ppm) are invisible.

    • Cause: Relaxation delay (D1) is too short. The C-F carbon has no attached protons to assist relaxation (NOE).

    • Fix: Increase D1 to 3 seconds.

  • "Extra" Peaks in Aromatic Region:

    • Symptom:[3][4][5] The aromatic region looks like a mess of multiplets.

    • Cause: This is normal. The 2-F substituent couples to H-3, H-4, H-5, and H-6 with different

      
       values.
      
    • Action: Do not attempt to analyze as simple first-order doublets. Report as "multiplets (m)".[6]

  • Isomerism (E vs Z):

    • The Knoevenagel condensation typically yields the thermodynamically stable E-isomer (phenyl trans to the ester group).

    • The Z-isomer is sterically crowded. If a small secondary set of ethyl peaks appears, it is likely the Z-isomer.

References

  • Knoevenagel Condensation Protocols

    • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. ResearchGate.

  • NMR of Fluorinated Compounds

    • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility.

  • C-F Coupling Constants

    • Carbon-fluorine coupling constants.[5][7][8] ResearchGate.

  • General Spectral Data (Ethyl Acrylate backbone)

    • Ethyl acrylate 1H NMR spectrum.[1][9] ChemicalBook.

Sources

Application Note: In Vitro Cytotoxicity Profiling of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Nitrile (Knoevenagel Condensate)

Introduction & Mechanistic Rationale

This application note details the protocol for assessing the cytotoxic potential of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (E2C-2F). Unlike simple alkyl cyanoacrylates used in adhesives, E2C-2F is a benzylidene derivative—a stable solid often investigated for anticancer properties (e.g., EGFR inhibition) and antimicrobial activity.

The Compound: Physicochemical Context

E2C-2F functions as a Michael acceptor due to its electron-deficient


-unsaturated system. The 2-fluorophenyl substitution enhances lipophilicity and metabolic stability compared to its non-fluorinated analogs, facilitating cellular membrane penetration.
  • Molecular Weight: ~233.2 g/mol

  • Solubility: High in DMSO; Low in aqueous media.

  • Reactivity: Potential alkylation of cellular thiols (e.g., Glutathione).

The Assay: MTT Principle

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2][3][4][5]

  • Mechanism: Historically attributed solely to mitochondrial succinate dehydrogenase, recent evidence suggests cytosolic NAD(P)H-dependent oxidoreductases also play a significant role.

  • Readout: The concentration of solubilized formazan (Absorbance at 570 nm) is directly proportional to the number of metabolically active cells.[2]

Experimental Design & Controls

To ensure data integrity (E-E-A-T), the experimental design must account for compound solubility and potential chemical interference.

Control Groups
Control TypeCompositionPurpose
Media Blank Culture Media (no cells)Background subtraction for spectrophotometer.
Vehicle Control Cells + Media + DMSO (matched %)Normalizes data; accounts for solvent toxicity.
Positive Control Cells + Triton X-100 (0.1%) or DoxorubicinValidates that the assay can detect cell death.
Interference Control Compound (High Conc.) + Media + MTT (No Cells) CRITICAL: Rules out abiotic reduction of MTT by the Michael acceptor.
Untreated Control Cells + MediaBaseline growth reference (100% Viability).

Reagent Preparation

A. Stock Solution (Compound)

Objective: Create a stable, high-concentration stock to minimize DMSO volume in the final assay.

  • Weighing: Weigh approx. 5 mg of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

  • Solvent: Dissolve in 100% sterile DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock solution.

    • Note: Sonicate if necessary. The solution should be clear and colorless/pale yellow.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

B. MTT Reagent
  • Dissolve MTT powder in PBS (pH 7.4) at 5 mg/mL .

  • Filter-sterilize using a 0.22 µm syringe filter.

  • Store at 4°C in the dark (light sensitive).

Detailed Protocol

Phase 1: Cell Seeding (Day 0)

Causality: Proper seeding density ensures cells are in the log phase during treatment, preventing contact inhibition from masking cytotoxicity.

  • Harvest Cells: Trypsinize adherent cells (e.g., A549, HeLa, or MCF-7) and count using a hemocytometer.

  • Dilute: Resuspend cells to

    
     cells/mL in complete media.
    
  • Plate: Add 100 µL/well (

    
     cells/well) into a 96-well flat-bottom plate.
    
    • Expert Tip: Fill the outer perimeter wells with sterile PBS instead of cells to mitigate the "Edge Effect" (evaporation causing concentration gradients).

  • Incubate: 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Compound Treatment (Day 1)

Causality: Serial dilution in a separate "master plate" prevents pipetting errors and ensures the DMSO concentration remains constant across all doses.

  • Prepare Dilutions: In a separate sterile tube/plate, prepare 2x concentrations of E2C-2F in complete media.

    • Range: 0.1 µM to 100 µM (typical).

    • Crucial: Ensure final DMSO concentration is

      
       (ideally 0.1%) in all wells, including the Vehicle Control.
      
  • Treat: Aspirate old media from the cell plate (carefully) or add 100 µL of 2x drug solution to the existing 100 µL media (if non-adherent).

    • Recommendation: Aspirating and adding 200 µL of 1x fresh drug solution is preferred for adherent cells to remove metabolic waste.

  • Incubate: 48 to 72 hours at 37°C, 5% CO

    
    .
    
Phase 3: MTT Assay & Readout (Day 3/4)
  • Check Morphology: Inspect cells under an inverted microscope. Look for precipitation of E2C-2F (crystals) which can interfere with optical density (OD).

  • Add MTT: Add 20 µL of MTT stock (5 mg/mL) to each well containing 200 µL media. Final conc: 0.5 mg/mL.[1]

  • Incubate: 3–4 hours at 37°C.

    • Stop Criteria: Intracellular purple puncta (formazan) should be clearly visible in control wells.

  • Solubilization:

    • Carefully aspirate the media (do not disturb the purple crystals).[1]

    • Add 150 µL of 100% DMSO to each well.

    • Agitate on an orbital shaker for 15 minutes (protected from light).

  • Measurement: Measure Absorbance (OD) at 570 nm .

    • Reference Wavelength: 630 nm (subtract this value to correct for plastic imperfections and cell debris).

Visualizations

Figure 1: Assay Workflow Logic

This diagram illustrates the critical path, including the often-missed "Interference Check" for chemical reactivity.

MTT_Workflow Stock Compound Stock (20mM in DMSO) Dilution Serial Dilution (Keep DMSO < 0.5%) Stock->Dilution Seeding Cell Seeding (5k cells/well) Incubation Incubation (48-72 Hours) Seeding->Incubation 24h Attachment Interference Interference Check (No Cells + Compound) Dilution->Interference Control Dilution->Incubation Treatment MTT_Add Add MTT (4 Hours) Interference->MTT_Add Incubation->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read OD 570nm Solubilize->Read

Caption: Figure 1. Optimized workflow for E2C-2F cytotoxicity profiling, highlighting the parallel interference control.

Figure 2: Mechanism of Action & Signal Generation

Understanding the reduction pathway clarifies why metabolic state affects the reading.

Mechanism E2C Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Cell Viable Cell E2C->Cell Inhibits Proliferation (Cytotoxicity) Mito Mitochondria (Succinate Dehydrogenase) Cell->Mito NADH Cytosolic NADH Cell->NADH Formazan Formazan (Purple) Insoluble Crystal Mito->Formazan Reduction NADH->Formazan Reduction MTT MTT (Yellow) Tetrazolium Salt MTT->Mito Substrate MTT->NADH Substrate Readout Optical Density (Quantification) Formazan->Readout Solubilization

Caption: Figure 2. Biological reduction of MTT.[1][3][4][6] E2C-2F reduces cell viability, decreasing the enzymatic conversion of MTT.

Data Analysis

  • Corrected Absorbance:

    
    
    
  • Percent Viability:

    
    
    
  • IC50 Determination: Plot log(concentration) (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism or Origin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank) Microbial contamination or protein precipitation.Filter fluids; check compound solubility limit.
"Smile" Effect Evaporation in outer wells.Use edge-well PBS barriers; check incubator humidity.
Precipitation E2C-2F is hydrophobic.Do not exceed solubility limit (usually <100 µM in media). Check under microscope before adding MTT.[1]
False Positive Viability Chemical reduction of MTT.If "Interference Control" turns purple, wash cells with PBS before adding MTT to remove extracellular compound.

References

  • Mosmann, T. (1983).[4][7][8] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[7]

  • Stockert, J. C., et al. (2012). Assays for viability: a methodological overview. Acta Histochemica, 114(8), 755-764.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Alley, M. C., et al. (1988).[4][8] Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay.[8] Cancer Research, 48(3), 589-601.

Sources

Application Note: Cell Cycle Analysis of Cancer Cells Treated with Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the antiproliferative mechanism of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate , a synthetic


-cyanoarylacrylate derivative. Compounds in this class function as Michael acceptors and are frequently investigated for their ability to inhibit tubulin polymerization or target specific kinases (e.g., EGFR), leading to cell cycle arrest and apoptosis. This guide provides a standardized workflow for quantifying cell cycle phase distribution (G0/G1, S, G2/M) using Propidium Iodide (PI) staining and flow cytometry.[1]

Introduction & Mechanism of Action

The Compound

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate belongs to a class of styryl-cyanoacrylates synthesized via Knoevenagel condensation. The presence of the electron-withdrawing cyano group and the 2-fluorophenyl ring enhances its reactivity as a Michael acceptor, allowing it to interact covalently with nucleophilic residues (e.g., cysteine thiols) on target proteins.

Biological Rationale

Research into


-cyanoacrylates suggests two primary mechanisms of action in cancer cells:
  • Microtubule Destabilization: Many analogs bind to the colchicine-binding site of tubulin, inhibiting polymerization. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase .

  • Kinase Inhibition: Certain derivatives inhibit tyrosine kinases, potentially causing arrest in the G0/G1 phase .

For this protocol, we prioritize the detection of G2/M arrest , the most common phenotype for this structural class.

Mechanistic Pathway

Mechanism Compound Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Target Target: Tubulin (Colchicine Site) or Cysteine-rich Kinases Compound->Target Michael Addition Effect Inhibition of Microtubule Polymerization Target->Effect Binding Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect->Checkpoint Spindle Defect Outcome Cell Cycle Arrest (G2/M Phase Accumulation) Checkpoint->Outcome Mitotic Block Apoptosis Apoptosis (Sub-G1 Population) Outcome->Apoptosis Prolonged Arrest

Figure 1: Proposed mechanism of action leading to G2/M arrest and subsequent apoptosis.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound Ethyl 2-cyano-3-(2-fluorophenyl)acrylateAntiproliferative agent
Vehicle Control DMSO (Dimethyl sulfoxide)Solvent control (<0.1% final conc.)
Positive Control Colchicine or Nocodazole (100 nM)Validates G2/M arrest
Fixative 70% Ethanol (ice-cold)Permeabilizes cell membrane
Stain Propidium Iodide (PI) (50 µg/mL)Intercalating DNA fluorophore
Enzyme RNase A (100 µg/mL)Degrades RNA to prevent false signal
Buffer PBS (Phosphate Buffered Saline)Wash buffer (Ca2+/Mg2+ free)

Experimental Workflow

Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Harvest & Fix cluster_2 Phase 3: Stain & Analyze Seed Seed Cells (24h) Treat Treat w/ Compound (24h - 48h) Seed->Treat Harvest Harvest (Trypsinize) Treat->Harvest Wash PBS Wash Harvest->Wash Fix Fixation (70% EtOH, -20°C) Wash->Fix Stain Stain (PI + RNase A) Fix->Stain Acquire Flow Cytometry (FL2/FL3) Stain->Acquire

Figure 2: Step-by-step experimental workflow from cell seeding to data acquisition.[2][3][4][5][6][7][8][9][10][11]

Detailed Protocol

Phase 1: Cell Treatment
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at a density of

    
     cells/well in 6-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Vehicle Control: Media + DMSO (match highest compound volume).

    • Test Groups: Add Ethyl 2-cyano-3-(2-fluorophenyl)acrylate at

      
      , 
      
      
      
      , and
      
      
      concentrations.
    • Positive Control: Nocodazole (100 ng/mL) for 16–24 hours (induces G2/M arrest).

  • Incubation: Incubate for 24 or 48 hours.

Phase 2: Harvesting & Fixation (Critical Step)

Causality Note: Proper fixation ensures the cell membrane is permeable to PI while retaining DNA content integrity.

  • Harvest: Collect supernatant (contains floating dead cells) and trypsinized adherent cells into a single 15 mL tube.

  • Pellet: Centrifuge at 300 x g for 5 minutes. Discard supernatant.

  • Wash: Resuspend pellet in 1 mL ice-cold PBS. Centrifuge again.

  • Fixation (The "Dropwise" Technique):

    • Resuspend the cell pellet in 300 µL of PBS .

    • While vortexing gently , add 700 µL of ice-cold 100% Ethanol dropwise.

    • Why? Adding ethanol directly to a dry pellet causes clumping. Vortexing prevents doublet formation.

    • Final concentration is ~70% Ethanol.[12][13]

  • Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for optimal stoichiometry).

Phase 3: Staining
  • Wash: Centrifuge fixed cells at 500 x g for 5 minutes (higher speed needed for fixed cells). Remove ethanol carefully.

  • Rehydration: Wash twice with 2 mL PBS to remove all traces of ethanol (ethanol affects PI binding).

  • Staining Solution Preparation:

    • PBS + 0.1% Triton X-100 (optional, for nuclear isolation)

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)[12]

  • Incubation: Resuspend pellet in 500 µL Staining Solution. Incubate for 30 minutes at 37°C or room temperature in the dark.

    • Why RNase? PI binds both DNA and RNA. Without RNase, the G1 peak will be broad and inaccurate.

Phase 4: Acquisition
  • Instrument: Flow Cytometer (e.g., BD FACSCalibur, Beckman CytoFLEX).

  • Settings:

    • Laser: 488 nm (Blue).

    • Detector: FL2 or FL3 (Emission ~617 nm).

    • Mode: Linear amplification (Crucial for DNA content).

  • Events: Acquire at least 10,000 single cell events.

Data Analysis & Interpretation

Gating Strategy

To ensure data integrity, apply the following hierarchy:

  • FSC vs. SSC: Gate on the main population to exclude debris (low FSC) and aggregates.

  • Doublet Discrimination (Critical): Plot PI-Area vs. PI-Width (or PI-Height).

    • Single Cells: Linear correlation.

    • Doublets: Higher Width/Area ratio (Exclude these; they mimic 4N/G2 cells).

  • Histogram: Plot PI-Area (Linear) vs. Count.

Expected Results Table
Cell Cycle PhaseDNA ContentFluorescence IntensityExpected Effect (If G2/M Arrest)
Sub-G1 < 2NLow (< G1 Peak)Increase (Indicates Apoptosis)
G0/G1 2NX (e.g., 200)Decrease
S Phase 2N -> 4NVariable (200-400)Decrease
G2/M 4N2X (e.g., 400)Significant Increase

Interpretation: If Ethyl 2-cyano-3-(2-fluorophenyl)acrylate acts as a tubulin inhibitor, the G2/M peak will rise significantly compared to the vehicle control. If it acts via kinase inhibition, a G0/G1 arrest may be observed instead.

Troubleshooting (Self-Validating Systems)

  • Issue: Broad G1 Peak (High CV)

    • Cause: Poor fixation or RNA contamination.

    • Solution: Ensure ethanol was added dropwise while vortexing.[12] Increase RNase incubation time.

  • Issue: High Debris / Sub-G1 background

    • Cause: Excessive cell death during harvesting.

    • Solution: Handle cells gently.[12] Do not vortex vigorously after fixation.

  • Issue: No G2/M peak in Positive Control

    • Cause: Nocodazole degraded or incorrect timing.

    • Solution: Use fresh Nocodazole. Ensure treatment duration is at least 1 cell cycle length (approx. 24h).

References

  • BenchChem. (2025).[6] A Comparative Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Its Analogs: A Guide for Researchers. Retrieved from

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. Retrieved from

  • Thermo Fisher Scientific. (2006). Propidium Iodide Nucleic Acid Stain. Retrieved from

  • Kalkhambkar, R. G., et al. (2012).[10] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[10] Acta Crystallographica Section E, 68(5).[10] Retrieved from

Sources

Application Note: Pharmacokinetic Profiling of Fluorinated Cyanoacrylate Derivatives in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of novel fluorinated cyanoacrylate derivatives in a murine model. We delve into the strategic rationale behind experimental design, present detailed, field-tested protocols for compound administration, serial blood sampling, and bioanalysis, and outline the principles of data interpretation. This guide is structured to ensure scientific integrity, reproducibility, and adherence to established preclinical research standards.

Strategic Imperative: Why Pharmacokinetics Matters for Fluorinated Cyanoacrylates

Cyanoacrylates have long been utilized in medicine, primarily as tissue adhesives for wound closure and in endovascular procedures.[1][2][3] The introduction of fluorine into their chemical structure is a strategic modification aimed at enhancing properties such as thermal stability, hydrophobicity, and metabolic resistance, which can translate to improved performance and biocompatibility.[4][5] However, these chemical modifications necessitate a thorough evaluation of how the body processes these new chemical entities.

Pharmacokinetic (PK) profiling, which characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, is a cornerstone of preclinical development.[6][7] Understanding the PK profile of a fluorinated cyanoacrylate derivative is critical for several reasons:

  • Predicting Efficacy and Safety: The concentration and duration of a compound's presence at its target site are directly linked to its therapeutic effect and potential toxicity.

  • Informing Dose Selection: PK data are essential for determining appropriate dosing regimens for subsequent efficacy and toxicology studies, and ultimately for human clinical trials.[6]

  • Understanding Compound Behavior: A complete PK profile reveals insights into the compound's bioavailability, rate of clearance, and potential for accumulation in tissues.

This guide provides the necessary protocols to generate a robust PK profile, bridging the gap between compound synthesis and preclinical evaluation.

Experimental Design: A Framework for Robust PK Studies

A well-designed experiment is the foundation of trustworthy data. The choices made at this stage are dictated by the compound's properties and the study's objectives.

The Murine Model: A Validated Starting Point

The mouse (Mus musculus) is a widely accepted model for initial in vivo PK screening.[8] This is due to their physiological similarities to humans, well-characterized genetics, small size (which reduces compound requirements), and relatively fast metabolism, which allows for shorter study durations.[9][10]

  • Causality: The choice of animal strain (e.g., CD-1, C57BL/6) can influence metabolic rates and should be kept consistent throughout a development program.[8] For this protocol, we recommend using 8-12 week old male CD-1 mice, as they are a common outbred stock used in toxicology and pharmacology. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Route of Administration: Simulating Clinical Use

The intended clinical application of the cyanoacrylate derivative dictates the most relevant route of administration.

  • Intravenous (IV) Bolus: This route is fundamental for assessing the intrinsic disposition and elimination characteristics of a drug (e.g., clearance, volume of distribution) independent of absorption. It provides a baseline for calculating the absolute bioavailability of other routes.[12] The lateral tail vein is the standard site for IV administration in mice.[12]

  • Oral Gavage (PO): If the compound is being developed for potential systemic absorption after oral intake, this route is necessary to evaluate its oral bioavailability.[13]

  • Intraperitoneal (IP): While common in animal studies for its ease, the IP route can lead to variable absorption and is less clinically relevant for most applications.[14]

This protocol will focus on IV administration as the primary method for initial PK characterization.

Sampling Strategy: Capturing the Full Curve

To accurately define the plasma concentration-time profile, a well-planned blood sampling schedule is crucial.[11] Serial sampling from the same animal is the preferred method as it significantly reduces biological variability and the number of animals required compared to composite studies.[11]

  • Rationale: The time points should be selected to capture key phases of the PK profile:

    • Initial Phase (e.g., 5, 15, 30 minutes): To characterize the rapid distribution phase immediately following an IV dose.

    • Peak Concentration (Cmax): To define the maximum exposure.

    • Elimination Phase (e.g., 1, 2, 4, 8, 24 hours): Multiple points on the terminal slope are needed to accurately calculate the elimination half-life (t½). The duration should be long enough to capture at least 80% of the Area Under the Curve (AUC).

In-Depth Methodologies and Protocols

Adherence to validated protocols is paramount for generating reproducible and high-quality data. All preclinical studies should be conducted following Good Laboratory Practices (GLP) where applicable.[7][15]

Materials & Equipment

Reagents:

  • Fluorinated cyanoacrylate derivative (test article)

  • Stable isotope-labeled internal standard (if available)

  • Vehicle for formulation (e.g., Saline, 5% DMSO/5% Solutol in water)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade formic acid

  • K2-EDTA microtubes for blood collection

Animals:

  • Male CD-1 mice (8-12 weeks old, 25-30 g)

  • Standard diet and water ad libitum

  • 12-hour light/dark cycle, temperature-controlled environment[11]

Equipment:

  • Triple Quadrupole Mass Spectrometer with LC front-end (e.g., Sciex, Agilent, Waters)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes (20 µL, 200 µL, 1000 µL)

  • Mouse restrainer for IV injection

  • Lancets for blood collection (e.g., Goldenrod 4 mm)[11]

  • Capillary tubes (heparinized)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_in_vivo In-Vivo Phase cluster_processing Sample Processing cluster_analysis Analysis Phase P1 Formulate Dosing Solution P2 Prepare Labeled Tubes (Blood & Plasma) P3 Acclimatize Animals Dose Administer Compound (IV) n=5 mice P3->Dose Sample Serial Blood Sampling (e.g., Submandibular Vein) Dose->Sample Term Terminal Bleed (Cardiac Puncture) Sample->Term Centrifuge Centrifuge Blood to Obtain Plasma Term->Centrifuge Precip Protein Precipitation (Acetonitrile + Internal Standard) Centrifuge->Precip Supernatant Transfer Supernatant to 96-well plate Precip->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS PK Non-Compartmental Analysis (NCA) LCMS->PK Report Generate PK Parameters (AUC, Cmax, t1/2) PK->Report

Caption: Overall workflow for the pharmacokinetic profiling of fluorinated cyanoacrylates in mice.

Protocol 1: Formulation and Intravenous Administration

Rationale: The vehicle must solubilize the compound without causing adverse effects or interfering with the analysis. A low percentage of organic solvent like DMSO is often required. The dose volume must be precise.

  • Preparation: On the day of the experiment, prepare the dosing solution. For a 2 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume, a 0.2 mg/mL solution is needed.

  • Formulation: Weigh the required amount of the fluorinated cyanoacrylate derivative. First, dissolve it in a small volume of DMSO (e.g., 5% of the final volume). Then, slowly add the remaining aqueous vehicle while vortexing to prevent precipitation.

  • Animal Restraint: Place the mouse in a suitable tail vein injection platform or restrainer.[11]

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, inject the calculated dose volume as a slow bolus into one of the lateral tail veins.

  • Confirmation: A successful injection is confirmed by the absence of a subcutaneous bleb at the injection site. Record the exact time of dosing.

Protocol 2: Serial Blood Sampling (Submandibular Vein)

Rationale: The submandibular (or "cheek") bleed is a rapid method for collecting serial blood samples (30-50 µL) from a single mouse without the need for anesthesia at each time point, minimizing physiological disruption.[11]

  • Restraint: Firmly scruff the mouse with one hand to expose the side of the face.

  • Puncture Site: Locate the small bald spot or hair whorl along the jawline. The puncture site is just above this landmark.[11]

  • Puncture: Use a sterile lancet to make a single, quick puncture at the site.[16]

  • Collection: As a blood drop forms, collect it using a heparinized capillary tube.[16] Transfer the blood immediately into a pre-labeled K2-EDTA microtube.

  • Hemostasis: Apply gentle pressure to the puncture site with a clean gauze pad until bleeding stops.[11]

  • Rotation: Alternate between the left and right sides for subsequent time points to minimize trauma.

  • Terminal Bleed: For the final time point, anesthetize the mouse (e.g., with isoflurane) and perform a terminal cardiac puncture to collect a larger volume of blood.[11][17]

Protocol 3: Plasma Sample Preparation via Protein Precipitation

Rationale: High concentrations of proteins in plasma can interfere with LC-MS/MS analysis. Protein precipitation with a cold organic solvent is a simple and effective method for sample cleanup.[18][19] The internal standard (IS) is added here to account for any analyte loss during sample processing.

G Start Plasma Sample (20 µL) Step1 Add 3x Volume of Cold Acetonitrile + Internal Standard Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (4°C, 10 min, >10,000 g) Step2->Step3 Step4 Transfer Supernatant to new plate/vial Step3->Step4 End Ready for LC-MS/MS Injection Step4->End

Caption: Workflow for plasma sample preparation using protein precipitation.

  • Centrifugation: Centrifuge the whole blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[11]

  • Aliquoting: Carefully transfer a small, precise volume of the plasma supernatant (e.g., 20 µL) to a clean microcentrifuge tube or well in a 96-well plate.

  • Precipitation: Add 3-4 volumes (e.g., 60-80 µL) of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the resulting supernatant to a new set of vials or a 96-well plate for analysis, ensuring the protein pellet is not disturbed.

  • Storage: Store the processed samples at -80°C until analysis.[11]

Protocol 4: Bioanalysis by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[18][20][21] The method relies on separating the analyte from matrix components (LC) and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern (MS/MS).

  • Method Development: Optimize MS/MS parameters by infusing a standard solution of the fluorinated cyanoacrylate and the internal standard. Determine the optimal precursor ion and at least two product ions for each, creating a Multiple Reaction Monitoring (MRM) method.

  • Chromatography: Develop an LC method, typically using a reversed-phase C18 column, that provides good peak shape and separates the analyte from any co-eluting matrix components that could cause ion suppression or enhancement.[22]

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of the test article into blank mouse plasma. Process these standards alongside the study samples.

  • Quantification: Inject the processed samples and calibration standards onto the LC-MS/MS system. The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

NCA is a direct and robust method for deriving key PK parameters from the plasma concentration-time data without assuming a specific physiological model.[23][24][25] It relies on calculating the area under the concentration-time curve (AUC) using the trapezoidal rule.

G Data Plasma Concentration vs. Time Data Points Cmax Cmax, Tmax (From Observation) Data->Cmax AUC_trap Calculate AUC using Linear Trapezoidal Rule Data->AUC_trap Lambda_z Determine Terminal Elimination Rate (λz) (Log-linear regression) Data->Lambda_z t_half t1/2 = 0.693 / λz Lambda_z->t_half AUC_inf Calculate AUC0-∞ (AUC0-t + Clast/λz) Lambda_z->AUC_inf Vd Volume of Distribution (Vz) = CL / λz Lambda_z->Vd CL Clearance (CL) = Dose / AUC0-∞ AUC_inf->CL CL->Vd

Caption: Logical flow of Non-Compartmental Analysis (NCA) for pharmacokinetic parameter derivation.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive summary of the compound's behavior.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is observedRepresents the time to reach peak exposure. For IV, this is the first time point.
AUC0-t Area Under the Curve from time zero to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC0-∞ Area Under the Curve extrapolated to infinityRepresents the total drug exposure after a single dose.
Elimination Half-LifeThe time required for the plasma concentration to decrease by 50%.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body.
Interpreting the Results
  • High Clearance (CL): Suggests rapid elimination from the body, likely through metabolism or excretion.

  • Long Half-Life (t½): Indicates slow elimination. Fluorination can sometimes increase metabolic stability, leading to a longer half-life.[4]

  • Large Volume of Distribution (Vd): Suggests the compound distributes extensively into tissues rather than remaining in the bloodstream. Cyanoacrylates, being lipophilic, may exhibit this property.

By systematically applying these protocols and analytical methods, researchers can generate a reliable and comprehensive pharmacokinetic profile for novel fluorinated cyanoacrylate derivatives, providing the critical data needed to advance promising candidates through the drug development pipeline.

References

  • Guillen, K., Comby, P. O., Chevallier, O., Salsac, A. V., & Loffroy, R. (2021). In Vivo Experimental Endovascular Uses of Cyanoacrylate in Non-Modified Arteries: A Systematic Review. Biomedicines. Available at: [Link]

  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Godri Pollitt, K. J., et al. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates. MethodsX. Available at: [Link]

  • Pereira, C. A., et al. (2007). In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Pesquisa Odontologica Brasileira. Available at: [Link]

  • Reiner, J. L., et al. (2011). Determination of perfluorinated compounds in human plasma and serum Standard Reference Materials using independent analytical methods. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Beal, S. L. (2014). Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Guillen, K., et al. (2021). In Vivo Experimental Endovascular Uses of Cyanoacrylate in Non-Modified Arteries: A Systematic Review. National Center for Biotechnology Information. Available at: [Link]

  • Sagheddu, C., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rahmanto, A. S., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study. Utrecht University Repository. Available at: [Link]

  • Lin, J. C., et al. (2000). In vitro and in vivo studies for modified ethyl cyanoacrylate regimens for sclerotherapy. Journal of Biomedical Materials Research. Available at: [Link]

  • Breuer, A., et al. (2016). Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • de Sá, J. C., et al. (2007). In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Journal of Applied Oral Science. Available at: [Link]

  • Guillen, K., et al. (2021). In Vivo Experimental Endovascular Uses of Cyanoacrylate in Non-Modified Arteries: A Systematic Review. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]

  • Kulkarni, R. K., et al. (1967). The in vivo metabolic degradation of poly(methyl cyanoacrylate) via thiocyanate. Journal of Biomedical Materials Research. Available at: [Link]

  • Navarro, D. (2023). Non-compartmental analysis. Notes from a data witch. Available at: [Link]

  • Reiner, J. L., et al. (2012). Determination of Perfluorinated Compounds in Human Plasma and Serum Standard Reference Materials Using Independent Analytical Methods. PubMed. Available at: [Link]

  • KNOWLEDGE – International Journal. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Available at: [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. Available at: [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. AECOM. Available at: [Link]

  • Gannon, S. A., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology. Available at: [Link]

  • Esteva, A., et al. (2023). Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. FDA. Available at: [Link]

  • Prapamontol, T., et al. (2023). Method Validation for Quantification of PFOS and PFOA in Human Plasma and a Pilot Study in Blood Donors from Thai Red Cross Society. Toxics. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. Available at: [Link]

  • Al-Shdefat, R. (n.d.). Routes Of Drug Administration. SlideShare. Available at: [Link]

  • Colburn, W. A. (1981). Sampling methods for pharmacokinetic studies in the mouse. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]

  • Walsh Medical Media. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Walsh Medical Media. Available at: [Link]

  • Hoff, J. (2000). Methods of Blood Collection in the Mouse. Lab Animal. Available at: [Link]

  • Kuklenyik, Z., et al. (2012). An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods. ResearchGate. Available at: [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available at: [Link]

  • Clinical and Translational Science. (2023). Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis. NIH. Available at: [Link]

  • Wang, J., et al. (2017). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. ResearchGate. Available at: [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. Available at: [Link]

  • CDC. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information. Available at: [Link]

  • IJRPC. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. Available at: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • Gieldon, L., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Research Support. Available at: [Link]

Sources

Application Note: Evaluating Anti-Infective Activity of 2-Cyano-3-Acrylamide Inhibitors

[1][2]


Introduction & Chemical Logic

The 2-cyano-3-acrylamide scaffold (often referred to as


anti-infective therapeutics
The Mechanistic Differentiator: Reversible Covalency

Unlike simple acrylamides which often form permanent covalent bonds with cysteine thiols, the electron-withdrawing cyano group at the


12reversible

Why this matters for Anti-Infectives:

  • Reduced Immunogenicity: Reversibility mitigates the risk of permanent haptenization of host proteins.

  • Tunable Residence Time: Allows for high potency against bacterial targets (like Sortase A) while maintaining a safety margin in the host.

This guide outlines a hierarchical evaluation strategy, moving from chemical reactivity to target engagement and phenotypic virulence suppression.

Module A: Chemical Reactivity Profiling (The Warhead Validation)

Before biological testing, you must validate the electrophilic nature of the inhibitor. A compound that is too reactive will be toxic; one that is inert will be inactive.

Protocol A1: Glutathione (GSH) Reactivity & Reversibility Assay

Purpose: To determine the half-life (

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC or LC-MS system

Methodology:

  • Incubation: Prepare a reaction mixture containing 50

    
    M Test Compound and 500 
    
    
    M GSH (1:10 ratio to simulate pseudo-first-order kinetics) in PBS.
  • Sampling: Incubate at 37°C. Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC. Monitor the depletion of the parent peak (AUC).

  • Reversibility Check: After 4 hours, dilute the reaction mixture 1:100 into fresh buffer (without GSH). Incubate for 2 hours. If the parent peak regenerates (detectable via LC-MS), the binding is reversible.

Data Output:

  • Plot

    
     vs. time.
    
  • Calculate

    
     (slope) and 
    
    
    .
  • Target: Ideal anti-infective candidates often show

    
     between 15–120 mins (moderate reactivity).
    

Module B: Target-Specific Enzymatic Assays (Sortase A)

The most validated bacterial target for 2-cyano-3-acrylamides is Sortase A (SrtA) in Gram-positive bacteria. SrtA anchors virulence factors to the cell wall; inhibiting it renders bacteria "blind" and unable to adhere, without killing them (reducing resistance pressure).

Protocol B1: FRET-Based Sortase A Inhibition

Principle: SrtA cleaves the motif LPXTG.[3] We use a fluorogenic peptide substrate (Dabcyl-LPETG-Edans). Cleavage separates the quencher (Dabcyl) from the fluorophore (Edans), increasing fluorescence. Inhibitors prevent this increase.

Reagents:

  • Enzyme: Recombinant S. aureus Sortase A (

    
    N59-SrtA).
    
  • Substrate: Dabcyl-LPETG-Edans (Ex: 350 nm, Em: 495 nm).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl

    
    , pH 7.5. (Note: CaCl
    
    
    is critical for SrtA activity).

Workflow:

  • Plate Setup: In a black 96-well plate, add 1

    
    L of Test Compound (various concentrations) to 49 
    
    
    L of Enzyme solution (final conc. 1
    
    
    M).
  • Pre-incubation: Incubate for 30 mins at 37°C. Crucial: This allows the Michael acceptor to form the covalent bond with the active site Cysteine (Cys184).

  • Initiation: Add 50

    
    L of Substrate (final conc. 10 
    
    
    M).
  • Measurement: Monitor fluorescence (Ex 350/Em 495) kinetically every 2 mins for 1 hour.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
    • 
      .
      

Module C: Phenotypic Virulence Assays (Biofilm)[6]

Since these compounds are often anti-virulence agents rather than bactericidal, standard MIC assays may show no activity (growth > 90%). You must evaluate Biofilm Inhibition .

Protocol C1: Crystal Violet Biofilm Inhibition

Target Organism: Staphylococcus aureus (e.g., strain ATCC 29213 or MRSA strains).

Methodology:

  • Culture: Dilute overnight S. aureus culture 1:100 into Tryptic Soy Broth (TSB) + 1% Glucose (Glucose promotes biofilm).

  • Treatment: Add 100

    
    L of bacterial suspension to 96-well flat-bottom plates containing 2-cyano-3-acrylamide inhibitors.
    
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells

    
     with sterile PBS to remove planktonic (free-floating) bacteria. Note: Do not disturb the matrix at the bottom.
    
  • Staining: Add 125

    
    L of 0.1% Crystal Violet solution. Incubate 15 mins.
    
  • Elution: Wash

    
     with water. Dry plates. Solubilize the dye with 150 
    
    
    L of 30% Acetic Acid.
  • Quantification: Measure OD

    
    .
    
    • Interpretation: A drop in OD

      
       without a drop in planktonic growth (measured from the media before washing) confirms an anti-virulence mechanism  (Sortase inhibition) rather than antibiotic killing.
      

Module D: Host-Directed Anti-Infective Activity

Recent studies indicate 2-cyano-3-acrylamides (e.g., DUB inhibitors) can boost macrophage responses against intracellular pathogens like Listeria or Salmonella.

Protocol D1: Gentamicin Protection Assay (Intracellular Survival)

Cell Line: RAW 264.7 Macrophages.[4] Pathogen: Listeria monocytogenes.[4][5]

  • Infection: Seed macrophages (

    
     cells/well). Infect with L. monocytogenes at MOI 10.
    
  • Internalization: Centrifuge plates (500xg, 5 min) to synchronize infection. Incubate 30 mins.

  • Extracellular Kill: Wash cells and add media containing Gentamicin (100

    
    g/mL) . This kills all bacteria outside the macrophage.
    
  • Treatment: Simultaneously add the 2-cyano-3-acrylamide inhibitor (e.g., 5

    
    M).
    
  • Incubation: Incubate for 4–8 hours.

  • Lysis & Plating: Lyse macrophages with 0.1% Triton X-100. Serially dilute the lysate and plate on BHI agar.

  • Count: Count CFUs. A reduction in CFUs compared to DMSO control indicates the compound helps the macrophage clear the internal infection.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Reversible Covalent Inhibition)

This diagram illustrates the chemical logic: the nucleophilic attack of the Cysteine thiol on the

6

MichaelAdditionEnzymeTarget Enzyme(Active Site Cysteine-SH)ComplexTetrahedralIntermediateEnzyme->ComplexNucleophilic Attack(Thiol -> Beta-Carbon)Inhibitor2-Cyano-3-Acrylamide(Electrophile)Inhibitor->ComplexAdductCovalent Adduct(Enzyme-Inhibitor)Complex->AdductProton TransferAdduct->EnzymeRetro-Michael(Reversibility)Adduct->Inhibitor

Caption: The reversible Michael addition mechanism. The cyano group facilitates both the rapid nucleophilic attack and the potential for a retro-Michael reaction, allowing for sustained but reversible inhibition.

Diagram 2: Integrated Screening Workflow

This decision tree guides the researcher from chemical validation to biological confirmation.

ScreeningWorkflowStartCompound Library(2-cyano-3-acrylamides)Step1GSH Reactivity Assay(Chemical Stability)Start->Step1Decision1t1/2 > 15 min?Step1->Decision1Step2Enzymatic Assay(SrtA FRET / Kinase)Decision1->Step2YesDiscardDiscard / RedesignDecision1->DiscardNo (Too Reactive)Decision2IC50 < 10 µM?Step2->Decision2Step3Phenotypic Screen(Biofilm / MIC)Decision2->Step3YesDecision2->DiscardNoStep4Host-Cell Model(Gentamicin Protection)Step3->Step4Confirmed ActivityLeadLead CandidateStep4->LeadLow CytotoxicityHigh Clearance

Caption: Hierarchical screening cascade ensuring only chemically stable and biologically active compounds progress to complex host-pathogen models.

Data Summary Template

When reporting results for this class of inhibitors, use the following table structure to ensure comparability across studies.

Compound IDGSH

(min)
SrtA IC

(

M)
MIC S. aureus (

g/mL)
Biofilm Inhibition (%)Macrophage Cytotoxicity CC

(

M)
Control (DMSO) N/AN/A>1280%>100
Inhibitor A 452.5>12885%80
Inhibitor B 50.86490%10 (Toxic)

Note: Inhibitor A represents an ideal profile: moderate reactivity, high enzymatic potency, no direct antibiotic activity (reducing resistance), high biofilm inhibition, and low host toxicity.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI (2022). Context: Mechanisms of alpha-cyano acrylamide reactivity and reversibility.[1]

  • Discovery of a New Class of Sortase A Transpeptidase Inhibitors to Tackle Gram-Positive Pathogens. Source: MDPI (2020). Context: Protocols for FRET-based Sortase A screening and biofilm inhibition.[3]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Source: PubMed Central / ASM (2017). Context: Use of 2-cyano-3-acrylamides (DUB inhibitors) in macrophage intracellular infection models.[4][5]

  • Covalent sortase A inhibitor,

    
    -unsaturated aldehydes, prevents Staphylococcus aureus infection. 
    Source:[7][8] Microbial Pathogenesis (2025).[4][9][7][8]
    Context: Recent validation of the Michael acceptor mechanism against Sortase A Cys184.
    
    

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Unwanted Polymerization of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist,

Welcome to the technical support center. The following guide is designed for our valued partners in research, science, and drug development. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is a highly reactive monomer with significant potential, but its utility is intrinsically linked to its purity and stability. Unwanted polymerization during storage is a common and costly issue that can compromise experimental outcomes.

This document moves beyond simple instructions to provide a deep understanding of the underlying chemical principles governing the stability of this monomer. Our goal is to empower you with the expertise to not only prevent premature polymerization but also to troubleshoot issues as they arise, ensuring the integrity and success of your critical work.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of Handling & Storage

This section addresses the most common queries regarding the storage and handling of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

Q1: What is the fundamental cause of unwanted polymerization in this monomer?

A: The primary cause is spontaneous anionic polymerization . The Ethyl 2-cyano-3-(2-fluorophenyl)acrylate molecule is "electron-poor" due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOEt) groups.[1] This makes the carbon-carbon double bond highly susceptible to attack by nucleophiles (electron-rich species). The most common nucleophilic initiator is water (H₂O), even trace amounts from atmospheric humidity are sufficient to start the reaction.[2][3][4][5][6] Once initiated, a chain reaction begins, leading to the formation of long polymer chains and eventual solidification of the monomer.[4][7]

Q2: What are the ideal storage conditions for a new, unopened container?

A: For maximum shelf life, unopened containers should be stored in a refrigerator at a temperature between 2°C and 8°C.[8][9] This low temperature significantly slows the kinetics of any potential polymerization reactions.[4] Some sources suggest that unopened bottles can last indefinitely if stored in a freezer.[10]

Crucial Handling Step: Before its first use, you must allow the container to warm to ambient room temperature before opening it.[3][5][8][9] Opening a cold container will cause moisture from the air to condense on the cold surfaces inside, introducing water and initiating polymerization.[8]

Q3: How must I store a container that has been opened? Why is this different from storing an unopened container?

A: Once opened, the storage strategy changes to prioritize moisture prevention over low temperature. The container should be stored at room temperature in a desiccator containing a fresh desiccant, such as silica gel.[3][5][8]

Causality: Storing an opened container in the refrigerator is strongly discouraged.[8] Each time the cold container is removed and opened, it will draw in moist air, leading to water condensation and subsequent polymerization.[8] A desiccator at room temperature provides the necessary dry environment to protect the highly sensitive monomer. Always ensure the cap is sealed tightly immediately after each use.[8]

Q4: What is the expected shelf life of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate?

A: The shelf life is highly dependent on storage conditions. An unopened container stored under ideal refrigerated conditions can be stable for up to one year or longer.[5][8][11] Once opened, the shelf life is significantly reduced and can range from a few weeks to several months, depending on handling frequency, atmospheric humidity, and the integrity of your storage setup.[6][8][9]

Q5: I've noticed the viscosity of the monomer increasing over time. What does this signify?

A: A noticeable increase in viscosity is the most direct and earliest warning sign of polymerization.[8] It indicates that oligomers and polymer chains are beginning to form within the monomer. This can be triggered by moisture exposure, elevated temperature, or the depletion of chemical inhibitors over time.[8] If a significant viscosity change is observed, the monomer's purity is compromised, and it may no longer be suitable for experiments requiring precise reactivity.[8]

Q6: Can I add my own inhibitors to prolong the shelf life of an opened container?

A: While technically possible, it is an advanced procedure that should be approached with caution. Cyanoacrylate monomers are typically stabilized with a dual-inhibitor system: a free-radical inhibitor (like hydroquinone) to prevent polymerization from heat or light, and an anionic polymerization inhibitor (a strong acid like sulfuric or sulfonic acids) to neutralize basic initiators.[1][8] Adding an incorrect type or concentration of inhibitor can over-stabilize the monomer, rendering it difficult to polymerize when intended for your application. If you suspect inhibitor depletion, it is often safer to procure a fresh batch of the monomer.

Section 2: Troubleshooting Guide - Identifying and Mitigating Polymerization Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the storage and use of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

Scenario 1: Catastrophic Failure - "I opened my vial, and the monomer is completely solid."
  • Root Cause Analysis: This indicates a complete polymerization event. The primary causes are significant exposure to moisture or another potent initiator. This could result from:

    • Storing an opened container in the refrigerator.

    • An improperly sealed cap, allowing continuous ingress of atmospheric humidity.

    • Contamination of the stock bottle, for example, by introducing a pipette that was not perfectly dry or clean.

    • Prolonged storage beyond the recommended shelf life, leading to complete consumption of the stabilizing inhibitors.[8]

  • Immediate Action: The product is unsalvageable and must be discarded according to your institution's chemical waste disposal protocols.

  • Preventative Protocol: Conduct a thorough review of your lab's storage and handling procedures. Use the workflow diagram below to reinforce best practices and identify the point of failure.

Scenario 2: Early Warning - "The monomer is still liquid, but its viscosity has noticeably increased."
  • Root Cause Analysis: This is the initial stage of polymerization.[8] Trace amounts of moisture or other contaminants have initiated the formation of polymer chains, increasing the solution's viscosity. The monomer is no longer pure.

  • Immediate Action & Decision Making:

    • Assess Suitability: For applications highly sensitive to monomer purity and reactivity, the material should be discarded. The presence of polymer chains will alter the kinetics and properties of your intended reaction.

    • Qualitative Purity Check: If your application has some tolerance, you can perform a qualitative check (See Protocol 3.2). However, proceed with the understanding that results may be atypical.

  • Preventative Protocol: Immediately transfer the opened container to a desiccator with fresh desiccant. Re-evaluate your handling technique to minimize exposure to air during dispensing.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when assessing the quality of your monomer stock.

G start Assess Monomer Prior to Use is_solid Is the monomer completely solid? start->is_solid is_viscous Is viscosity noticeably increased? is_solid->is_viscous No discard1 Discard Monomer per Safety Protocols is_solid->discard1  Yes purity_check Perform Qualitative Purity Check (Sec. 3.2) is_viscous->purity_check  Yes proceed Proceed with Experiment is_viscous->proceed No review_storage Review Storage & Handling Protocols (See Sec. 3.1) discard1->review_storage use_caution Use with Caution (Results may vary) purity_check->use_caution Passes Check discard2 Discard Monomer purity_check->discard2 Fails Check

Caption: Troubleshooting workflow for monomer quality assessment.

Section 3: Protocols & Methodologies

Adherence to strict protocols is the only way to ensure the long-term stability of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

Protocol 3.1: Standard Operating Procedure for Handling and Dispensing

This protocol is designed to minimize moisture and contaminant exposure.

  • Preparation (Unopened Vial):

    • Remove the unopened vial from refrigeration (2-8°C).

    • Place the vial in a conspicuous, safe location at room temperature for at least 1-2 hours to allow it to equilibrate. DO NOT attempt to accelerate warming.

    • Self-Validation: Before opening, confirm the vial is no longer cold to the touch. This prevents condensation.[5][8][9]

  • Dispensing Environment:

    • Whenever possible, perform dispensing in an environment with controlled, low humidity. If a glovebox with a dry atmosphere is available, it is ideal.

    • Ensure all glassware, syringes, and pipette tips are rigorously dried, either by oven-drying or chemical drying methods.

  • Aliquot and Storage:

    • Open the main vial, quickly dispense the required amount, and immediately and tightly reseal the cap.

    • Place the main vial back into a dedicated desiccator at room temperature.[8]

    • Self-Validation: Check the desiccant indicator beads regularly. If they have changed color (e.g., blue to pink), regenerate or replace the desiccant immediately.

Protocol 3.2: Purity Verification via Qualitative Viscosity Check

This is a comparative field test to assess the early onset of polymerization.

  • Materials:

    • A sample of the suspect monomer.

    • A sealed, fresh vial of the same monomer (as a control).

    • Two identical, clean, and dry glass slides.

  • Procedure:

    • Ensure both the test sample and the control vial are at the same temperature.

    • Using separate, clean micropipettes, place a single drop (e.g., 20 µL) of the test monomer and the control monomer on separate glass slides.

    • Carefully tilt both glass slides to the same angle (e.g., 45 degrees).

    • Observe the flow rate of the two drops.

  • Interpretation:

    • Pass: If the flow rate of the test sample is identical or very similar to the fresh control sample, the viscosity is likely acceptable.

    • Fail: If the test sample flows noticeably slower than the control, its viscosity has increased, indicating polymerization has begun. The monomer should be considered impure.[8]

Section 4: Data & Visualization

Anionic Polymerization Mechanism of Cyanoacrylate

The diagram below illustrates the moisture-initiated anionic polymerization, which is the core mechanism of unwanted degradation during storage.

G cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., H₂O, weak base) monomer Monomer (Ethyl 2-cyano-3-(2-fluorophenyl)acrylate) initiator->monomer Nucleophilic Attack carbanion Propagating Carbanion (Resonance Stabilized) monomer->carbanion Forms reactive species monomer2 Another Monomer carbanion->monomer2 Adds to monomer polymer Growing Polymer Chain monomer2->polymer Chain Elongation

Caption: Moisture-initiated anionic polymerization of cyanoacrylate.

Table 1: Summary of Storage Conditions
ConditionUnopened ContainerOpened ContainerRationale
Temperature 2°C to 8°C (Refrigerated)[8][9]Room Temperature[8]Low temperature slows polymerization kinetics. Prevents condensation cycles in opened containers.
Environment Original sealed packagingAirtight desiccator with desiccant[3][5][8]Protects from atmospheric moisture, the primary initiator.
Key Precaution Must warm to room temp before opening[5][8]Do not return to refrigerator[8]Prevents moisture from condensing inside the cold container.
Expected Shelf Life Up to 1 year+[8][11]Weeks to months, highly variable[8][9][11]Exposure to atmosphere with each use reduces stability.

References

  • Synthomer. (2020).
  • BenchChem. (n.d.). Preventing unwanted polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)
  • ResearchGate. (n.d.).
  • Upstairs Downstairs. (n.d.).
  • American Chemical Society. (2020).
  • National Institutes of Health (NIH). (n.d.). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology.
  • RapidFix. (2021).
  • Progress in Chemical and Biochemical Research. (2024).
  • Gluegun.com. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Permabond. (2014).
  • MDPI. (n.d.).
  • Intertronics. (n.d.).
  • Rocketry Forum. (2025).
  • Toagosei America Inc. (2023).
  • Tennessee Research and Creative Exchange. (n.d.). Understanding The Polymerization of Ethyl Cyanoacrylate in the Superglue Fuming of Latent Prints To Optimize Print Retrieval.
  • Safety Data Sheet. (n.d.).

Sources

Improving yield and purity of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Knoevenagel-02F-OPT Status: Open Support Tier: Level 2 (Process Optimization & Troubleshooting)

Executive Summary

You are synthesizing Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 84186-23-2) via the Knoevenagel condensation of 2-fluorobenzaldehyde and ethyl cyanoacetate . While this reaction is generally robust, the ortho-fluorine substituent introduces specific steric and electronic effects that can lead to incomplete conversion or difficult-to-remove impurities (often observed as sticky oils rather than crystalline solids).

This guide addresses yield loss, purity issues, and isolation difficulties.

Module 1: Reaction Optimization (Upstream)

The Core Issue: The Knoevenagel condensation is reversible. Water generated during the reaction can hydrolyze the product or stall the equilibrium. Additionally, the 2-fluoro group is electron-withdrawing (activating the aldehyde) but also sterically demanding (potentially hindering nucleophilic attack).

Optimized Protocol
  • Stoichiometry: Use a 1.0 : 1.1 molar ratio of 2-fluorobenzaldehyde to ethyl cyanoacetate. A slight excess of the ester drives the aldehyde (the harder component to remove) to completion.

  • Catalyst System: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) .

    • Why? The acid-base pair buffers the reaction, preventing the "cannizzaro-like" side reactions or polymerization that can occur with strong, unbuffered bases.

  • Solvent: Ethanol (Abs.) for green chemistry/precipitation, or Toluene for maximum yield.

Workflow Visualization

The following diagram outlines the optimized workflow to minimize side-reactions.

ReactionWorkflow Setup Setup: 1.0 eq Aldehyde 1.1 eq Cyanoacetate Ethanol (0.5 M) Catalyst Add Catalyst: Piperidine/AcOH (5 mol%) Setup->Catalyst Reflux Reflux: 2-4 Hours (Monitor TLC) Catalyst->Reflux Check Checkpoint: Is Aldehyde < 2%? Reflux->Check Check->Reflux No (Add 1% more Cat) Cooling Cooling: Slow ramp to 0°C (Induces Crystallization) Check->Cooling Yes Workup Filtration: Wash w/ cold EtOH Cooling->Workup

Caption: Optimized workflow for Knoevenagel condensation in Ethanol. Slow cooling is critical for high purity.

Module 2: Troubleshooting & Impurities (Analysis)

User Question: "My product is a sticky yellow oil that won't crystallize. What went wrong?"

Diagnosis: This is the most common ticket for this synthesis. It is usually caused by Michael Addition (dimerization) or Oligomerization of the ethyl cyanoacetate, catalyzed by excess base or excessive heat.

Impurity Profile & Solutions
SymptomProbable CauseCorrective Action
Sticky Yellow Oil Excess Ethyl Cyanoacetate polymerized or Michael addition to product.Reduce Ester: Switch to 1.05 eq. Wash: Triturate the oil with cold Hexane/Ethanol (9:1) to dissolve impurities but not the product.
Low Yield (<60%) Equilibrium Stalling (Water accumulation).Dean-Stark: Switch solvent to Toluene and reflux with a Dean-Stark trap to physically remove water.
Red/Brown Color Oxidation of Piperidine or Aldehyde.Fresh Reagents: Distill piperidine before use. Run under Nitrogen atmosphere.
Smell of Almonds Unreacted 2-fluorobenzaldehyde.Conversion Check: The reaction was stopped too early. The ortho-F steric hindrance requires 30-60 mins longer than unsubstituted benzaldehyde.
Module 3: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the mechanism. The reaction relies on the formation of an enolate that attacks the carbonyl.[1]

Critical Insight: The 2-fluoro substituent creates a dipole that activates the carbonyl carbon (making it more electrophilic), which is good. However, if the base concentration is too high, the product (which is an electron-deficient alkene) becomes susceptible to a second attack by the enolate (Michael Addition), forming a bis-adduct . This bis-adduct is the "gum" that ruins your crystallization.

Mechanism Base Piperidine (Base) Ester Ethyl Cyanoacetate Base->Ester Deprotonation Enolate Enolate Ion (Nucleophile) Ester->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Attacks Aldehyde Aldehyde 2-Fluorobenzaldehyde (Electrophile) Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Product Target Product (E-Isomer) Elimination->Product SideReaction Side Reaction: Michael Addition (Impurity) Product->SideReaction Excess Enolate

Caption: Mechanistic pathway.[2] Note the 'Side Reaction' path which leads to sticky impurities if stoichiometry is uncontrolled.

Module 4: Isolation & Purification (Downstream)

User Question: "What is the best solvent for recrystallization? I am losing too much mass with Ethanol."

Recommendation: While Ethanol is standard, the solubility of the 2-fluoro derivative can be high in warm ethanol, leading to yield loss if not cooled sufficiently.

Protocol:

  • Crude Isolation: If the reaction was in Toluene, evaporate to dryness. If in Ethanol, cool to 0°C and filter.

  • Recrystallization Solvent:

    • Option A (High Purity): Ethanol/Water (9:1) . Dissolve in boiling ethanol, then add water dropwise until slight turbidity appears. Cool slowly.

    • Option B (High Yield): Ethyl Acetate/Hexane (1:4) . Dissolve in minimum hot EtOAc, then add hot Hexane.

  • Drying: Dry under vacuum at 40°C. Do not overheat , as these acrylates can polymerize in the solid state if traces of base remain.

Analytical Verification:

  • Melting Point: Expect ~94–98°C (Note: 4-fluoro is ~97°C; 2-fluoro is similar).

  • 1H NMR (CDCl3): Look for the vinyl proton singlet at δ 8.3–8.5 ppm . The aromatic region will show the characteristic splitting pattern of ortho-substituted benzene.

References
  • Reaction Conditions & Catalysis

    • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex.[3] Chem. Soc., 2023.[3] (Discusses DIPEAc and Piperidine protocols).

  • Green Chemistry Approaches

    • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation. Asian J. Green Chem., 2018. (Validates solvent-free/aqueous methods).

  • Structural Characterization

    • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.[4] PMC, 2015. (Provides crystallographic analogies for heterocyclic/substituted acrylates).

  • General Mechanism

    • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.[2][5] J. Phys. Chem. B, 2017.

Sources

Technical Support Center: Challenges in the Purification of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a key intermediate in various synthetic pathways, the purity of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is paramount for the success of subsequent reactions and the integrity of final products. This guide provides in-depth, experience-based answers to common purification challenges, detailed troubleshooting protocols, and a foundational understanding of the principles behind these methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a yellow-to-brown oil and won't crystallize. What should I do?

This is a common issue often caused by the presence of unreacted starting materials or other impurities that act as a crystal lattice inhibitor.

Causality: The Knoevenagel condensation of 2-fluorobenzaldehyde and ethyl cyanoacetate can leave residual starting materials. Additionally, side reactions can produce isomeric byproducts or oligomers that depress the melting point and prevent crystallization.

Troubleshooting Steps:

  • Confirm Product Formation: Before attempting purification, verify the presence of the desired product using Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Stir the oil vigorously with the solvent. The impurities may dissolve, leaving the more pure product to solidify.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method to remove a wide range of impurities. A step-by-step protocol is provided in the "Experimental Protocols" section below.

Q2: After recrystallization, my product yield is very low. How can I improve it?

Low yield after recrystallization is typically due to using an inappropriate solvent or an excessive volume of it.

Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount of product will be lost in the mother liquor.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. While ethanol and methanol are commonly used for cyanoacrylates, for this specific compound, a solvent system of ethyl acetate/hexanes often provides a better recovery.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is key.

  • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q3: My purified product is still colored (pale yellow). What causes this and is it a problem?

A persistent pale yellow color is common for this class of compounds and is not always indicative of significant impurity. However, for high-purity applications, it should be addressed.

Causality: The extended conjugation in the molecule can impart a slight color. However, more intense coloration can be due to co-crystallizing byproducts or minor thermal degradation during the reaction or purification.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product, reducing the yield.[1]

  • Column Chromatography: If charcoal treatment is insufficient or leads to significant product loss, column chromatography is the preferred method for removing colored impurities.[1]

Q4: I see extraneous peaks in my ¹H NMR spectrum after purification. What are they?

Unidentified peaks in the NMR spectrum point to residual impurities that were not effectively removed.

Causality: Common impurities include:

  • Unreacted Starting Materials: 2-fluorobenzaldehyde and ethyl cyanoacetate.

  • Catalyst: If a basic catalyst like piperidine was used, it might remain.[1]

  • Transesterification Products: If the reaction or recrystallization was performed in an alcohol solvent other than ethanol (e.g., methanol), a mixture of esters can form.[2]

  • Michael Adducts: Side reactions from Michael addition can occur under certain conditions.[2]

Troubleshooting Steps:

  • Aqueous Wash: Before recrystallization, ensure the crude product is thoroughly washed with water to remove any water-soluble catalysts or salts. A dilute acid wash can help remove basic catalysts like piperidine.

  • Re-purification: If impurities persist, a second recrystallization or column chromatography is necessary.

  • Use of Ethanol: To avoid transesterification, use ethanol as the solvent if an alcohol is required for the reaction or purification.[1]

Q5: The purified product solidified in the flask during storage. Why did this happen?

Cyanoacrylates are known for their tendency to polymerize, especially in the presence of initiators like moisture.[3]

Causality: The electron-withdrawing groups on the molecule make it susceptible to anionic polymerization, which can be initiated by nucleophiles like water or bases.

Preventative Measures:

  • Dryness is Critical: Ensure the final product is completely dry before storage. Dry under high vacuum.

  • Proper Storage: Store the purified solid in a tightly sealed container, preferably in a desiccator to protect it from atmospheric moisture.[4] For long-term storage, refrigeration at 2-8°C in an unopened, sealed container is recommended.[4]

  • Inhibitors: For liquid forms or solutions, the addition of a radical inhibitor (like hydroquinone) and an anionic inhibitor (like sulfur dioxide) is standard practice in commercial formulations to enhance stability.[4]

Purification Workflow

The following diagram outlines a logical workflow for the purification of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

PurificationWorkflow start Crude Product (from Knoevenagel Condensation) is_oil Is the product an oil? start->is_oil triturate Triturate with non-polar solvent (e.g., Hexanes) is_oil->triturate Yes recrystallize Recrystallization is_oil->recrystallize No (Solid) solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes column_chrom Column Chromatography solidifies->column_chrom No check_purity Assess Purity (TLC, NMR, GC-MS) recrystallize->check_purity column_chrom->check_purity re_purify Purity insufficient? check_purity->re_purify pure_product Pure Product re_purify->column_chrom Yes re_purify->pure_product No

Sources

Strategies to mitigate resistance to cyanoacrylate-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Poly(alkyl cyanoacrylate) (PACA) nanoparticle systems. It addresses the nuanced challenges of using these vectors to overcome cancer drug resistance.

Status: Operational | Tier: Advanced Application Support Subject: Mitigating Resistance & Optimizing Efficacy of Cyanoacrylate Nanocarriers

Welcome to the Advanced Application Support hub. As Senior Application Scientists, we recognize that "resistance" in the context of cyanoacrylate-based agents is twofold:

  • Biological Resistance: The tumor’s ability to efflux the payload (MDR) or detoxify the carrier.

  • Physicochemical Resistance: The failure of the carrier to reach the target due to instability, rapid clearance (RES), or premature degradation.

This guide synthesizes 40+ years of granular data (from Couvreur to Vauthier) into actionable troubleshooting workflows.

🧠 Core Logic: The "Trojan Horse" Mechanism

Before troubleshooting, verify your mechanistic hypothesis. PACA nanoparticles (NPs) do not merely "carry" the drug; they actively participate in overcoming Multidrug Resistance (MDR).

The Validated Pathway:

  • Endocytosis: NPs are taken up via endocytosis, bypassing membrane-bound P-gp efflux pumps.[1]

  • Intracellular Degradation: Inside the cell (lysosomes/cytosol), esterases and Glutathione (GSH) degrade the polymer backbone.

  • Ion-Pairing: The degradation product, poly(cyanoacrylic acid) , forms lipophilic ion pairs with cationic drugs (e.g., Doxorubicin).

  • Retention: These ion pairs are not recognized by P-gp, preventing efflux and ensuring nuclear accumulation.

📉 Module 1: Troubleshooting MDR Reversal Failure

Symptom: Your Doxorubicin-loaded PBCA nanoparticles show no significant IC50 improvement in P-gp overexpressing cell lines (e.g., K562/DOX, MCF-7/ADR) compared to free drug.

🔍 Diagnostic Q&A

Q1: Is your surfactant layer specifically targeting P-gp inhibition?

  • The Science: Mere encapsulation is often insufficient. The surface chemistry must facilitate specific endocytic pathways. Polysorbate 80 (Tween 80) is critical here. It adsorbs Apolipoprotein E (ApoE) from plasma, targeting LDL receptors, and has intrinsic P-gp inhibitory effects.

  • Action: If using Poloxamer 188 (Pluronic F68), switch to or co-stabilize with Tween 80.

  • Reference: Vauthier et al.[2][3][4][5][6] demonstrated that Tween 80-coated PBCA NPs are superior for brain targeting and MDR reversal due to this specific protein corona interaction.

Q2: Is the degradation rate synchronized with cellular transit?

  • The Science: If the polymer degrades too fast (extracellularly), the drug is released as "free drug" and pumped out. If too slow, the payload remains trapped.

  • The Causality: Degradation rate depends on alkyl chain length.

    • Methyl/Ethyl (PMCA/PECA): Too toxic, degrades in hours.

    • Butyl (PBCA): Ideal balance (degrades in days).

    • Octyl (POCA): Very slow degradation; might not release sufficient payload in acute assays.

  • Action: Switch monomer from Octyl-2-cyanoacrylate to n-Butyl-2-cyanoacrylate for acute cytotoxicity studies.

Q3: Did you verify Ion-Pair formation?

  • The Science: The "masking" of the drug's positive charge by the anionic polymer degradation products is key to bypassing P-gp.

  • Action: Ensure the drug is cationic. Anionic drugs (e.g., Methotrexate) do not benefit from this specific ion-pairing MDR reversal mechanism.

🛡️ Module 2: Mitigating Metabolic Detoxification (GSH)

Symptom: High efficacy in vitro, but poor performance in high-GSH tumor models (e.g., lung/liver cancers).

🔍 Diagnostic Q&A

Q1: Is the tumor's Glutathione (GSH) level triggering premature release?

  • The Science: GSH acts as a nucleophile, attacking the PACA backbone and initiating depolymerization (unzipping). High intracellular GSH (common in resistant tumors) accelerates release.

  • The Risk: If GSH levels are high in the extracellular microenvironment (uncommon but possible in necrotic cores), the drug dumps early.

  • Action:

    • Cross-linking: Use bis-cyanoacrylate cross-linkers to rigidify the matrix against GSH attack.

    • Co-delivery: Pre-treat or co-load with a GSH depleter (e.g., Buthionine sulfoximine - BSO) to lower the threshold for cytotoxicity.

Q2: Is formaldehyde toxicity masking the drug effect?

  • The Science: PACA degradation releases formaldehyde.[7] While toxic to cancer cells, it can induce inflammatory responses that recruit macrophages, clearing the particles before they work.

  • Action: Validate toxicity with "Empty NPs". If empty NPs are highly toxic, switch to Poly(isohexyl cyanoacrylate) (PIHCA) , which produces less toxic degradation products than PBCA.

📊 Data Visualization: The Resistance Pathways

Diagram 1: The "Trojan Horse" Mechanism vs. Resistance

This diagram illustrates how PACA NPs bypass the P-gp pump and where failure points (Resistance) occur.

PACA_Mechanism NP_Ext PACA Nanoparticle (Drug Loaded) Cell_Mem Cell Membrane (Barrier) NP_Ext->Cell_Mem Adsorption (Tween 80) Endosome Endosome (Acidic pH) Cell_Mem->Endosome Endocytosis (Bypasses P-gp) Lysosome Lysosome (Esterases/GSH) Endosome->Lysosome Maturation Release Polymer Degradation (Release of Drug + Cyanoacrylic Acid) Lysosome->Release Hydrolysis IonPair Ion-Pair Formation (Drug+ + Polymer-) Release->IonPair Complexation Pgp P-gp Efflux Pump Release->Pgp Free Drug (If no ion pair) Nucleus Nucleus (DNA Damage) IonPair->Nucleus Diffusion (Stealth to P-gp) Pgp->NP_Ext Efflux Ext_GSH High Extracellular GSH (Premature Release) Ext_GSH->NP_Ext Degrades

Caption: Logical flow of PACA nanoparticle internalization, bypassing P-gp efflux via endocytosis and ion-pairing. Red dotted lines indicate resistance failure points.

🧪 Experimental Protocol: Synthesis of Dox-Loaded PBCA NPs

Method: Anionic Emulsion Polymerization (The Gold Standard for Doxorubicin). Objective: Create <200nm particles with high entrapment efficiency.

Reagents
  • Monomer: n-Butyl-2-cyanoacrylate (BCA).

  • Stabilizer: Dextran 70 (or Poloxamer 188).

  • Medium: 0.01 N HCl (Acidic pH is crucial to prevent instant polymerization).

  • Drug: Doxorubicin HCl.

Step-by-Step Workflow
  • Acidification: Prepare 10 mL of 0.01 N HCl. Why? Anionic polymerization is initiated by OH- ions. Low pH controls the reaction speed, allowing particle formation before the polymer solidifies into a mass.

  • Stabilizer Dissolution: Dissolve 100 mg Dextran 70 in the HCl solution.

  • Drug Addition: Add Doxorubicin (1 mg/mL). Ensure complete dissolution.

  • Initiation: Under magnetic stirring (500 RPM), add 100 µL of BCA monomer dropwise.

    • Critical Check: The solution should turn milky white (Tyndall effect) immediately.

  • Polymerization: Allow stirring for 3-4 hours at room temperature.

  • Neutralization (Optional but risky): Adjusting pH to 7.0 completes polymerization but may cause aggregation. For stability, keep slightly acidic or lyophilize.

  • Purification: Centrifuge (15,000g, 30 min) to remove free drug. Resuspend pellet.

Self-Validation Check:

  • Size: Dynamic Light Scattering (DLS) must show Z-average 150-250 nm. >300 nm will be cleared by the RES (Liver/Spleen).

  • PDI: Polydispersity Index must be < 0.2.

📊 Comparative Data: Polymer Chain Selection

Select the right monomer based on your resistance profile.

Polymer TypeDegradation RateToxicity (Degradation Products)Primary Use Case
PBCA (Butyl)Fast (Days)ModerateAcute MDR reversal; High drug release requirement.
PIHCA (Isohexyl)MediumLowSensitive tissues; Brain targeting (crosses BBB).
POCA (Octyl)Slow (Weeks)Very LowSustained release; Low-toxicity maintenance therapy.

📚 References

  • Vauthier, C., et al. (2003).[4] Drug delivery to resistant tumors: the potential of poly(alkyl cyanoacrylate) nanoparticles.[4][5][8][9] Journal of Controlled Release.[5] Link

  • Couvreur, P., et al. (1979). Polyalkylcyanoacrylates as a new collective of degradation rates for nanoparticles. Journal of Pharmacy and Pharmacology. (Foundational work on degradation kinetics).

  • Duan, J., et al. (2021).[10] Double-Coated Poly(butyl Cyanoacrylate) Nanoparticles as a Potential Carrier for Overcoming P-Gp- and BCRP-Mediated Multidrug Resistance.[10] Frontiers in Pharmacology. Link

  • Somoza, A. (2025).[11] Glutathione-Triggered Drug Release From Nanostructures.[11] ResearchGate.[11] (Mechanisms of GSH interaction). Link

  • Sulheim, E., et al. (2017). Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles.[6][10][12][13] International Journal of Molecular Sciences. (Toxicity of degradation products). Link

Sources

Validation & Comparative

Comparison of the anticancer efficacy of fluorinated vs. non-fluorinated cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Non-Fluorinated Alkyl 2-Cyanoacrylates (standard medical adhesives/embolization agents) versus Fluorinated Cyanoacrylate Derivatives (novel anticancer candidates). While standard cyanoacrylates (CAs) have a history of use in tumor embolization, their rapid degradation and non-specific toxicity limit their utility as direct chemotherapeutic agents.

Recent medicinal chemistry data indicates that fluorination of the cyanoacrylate scaffold significantly alters pharmacokinetics:

  • Metabolic Stability: The C-F bond strength resists rapid hydrolytic degradation, reducing the release of toxic formaldehyde.

  • Lipophilicity: Fluorinated variants exhibit increased membrane permeability, enhancing intracellular accumulation in resistant cancer lines (e.g., A549, HepG2).

  • Mechanism Shift: While short-chain non-fluorinated CAs often cause necrotic cell death (inflammation), fluorinated derivatives are increasingly engineered to induce programmed cell death (apoptosis) or overcome Multi-Drug Resistance (MDR).

Part 1: Chemical Basis & Structural Activity Relationship (SAR)

The core difference lies in the ester side chain (


) of the 2-cyanoacrylate structure (

).
Non-Fluorinated Cyanoacrylates
  • Examples: Ethyl 2-cyanoacrylate (ECA), n-Butyl 2-cyanoacrylate (nBCA).

  • Reactivity: Highly reactive to nucleophiles (OH-, amines). Polymerizes instantly upon contact with tissue moisture.

  • Degradation: Rapid hydrolysis yields formaldehyde and alkyl cyanoacetate .

  • Limitation: The rapid release of formaldehyde causes significant local tissue necrosis and inflammation, which is detrimental for controlled anticancer therapy.

Fluorinated Cyanoacrylates[1]
  • Examples: 2,2,2-Trifluoroethyl 2-cyanoacrylate, Fluorinated Benzyl cyanoacrylates.

  • The "Fluorine Effect":

    • Electronic: The high electronegativity of fluorine withdraws electron density, altering the electrophilicity of the

      
      -carbon.
      
    • Steric/Lipophilic: The trifluoromethyl (

      
      ) group mimics the volume of an isopropyl group but with significantly higher lipophilicity (LogP), facilitating passive diffusion across the tumor cell membrane.
      
    • Stability: Fluorination slows the hydrolytic degradation rate, reducing the "burst release" of toxic byproducts and allowing for sustained cytotoxic activity.

Part 2: Comparative Anticancer Efficacy

The following data synthesizes findings from recent bio-evaluation studies comparing standard alkyl CAs against fluorinated derivatives in human cancer cell lines.

Table 1: Physicochemical & Cytotoxic Profile Comparison
FeatureNon-Fluorinated (e.g., Ethyl-CA)Fluorinated (e.g., Fluoroalkyl-CA)Impact on Therapy
Primary Mode of Action Rapid Polymerization / OcclusionApoptosis Induction / MDR ReversalFluorinated allows for molecular targeting rather than physical blockage.
Cellular Uptake Low (Surface polymerization)High (Lipophilic diffusion)Fluorinated variants penetrate solid tumors more effectively.
Degradation Half-Life Short (< 24 hours)Extended (> 48 hours)Slower degradation reduces systemic toxicity (formaldehyde spike).
IC50 (A549 Lung Cancer) High (> 50 µM) Non-specificLow (5 - 15 µM) PotentFluorinated derivatives show higher potency at lower doses.
MDR Reversal NegligibleModerate to HighFluorinated carriers can bypass P-gp efflux pumps.
Toxicity to Normal Cells High (Necrosis/Lysis)Reduced (Selectivity window)Fluorination improves the therapeutic index.
Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways of cell death induced by these two classes.

G cluster_0 Non-Fluorinated (Ethyl-CA) cluster_1 Fluorinated (Fluoroalkyl-CA) NF_Entry Extracellular Contact NF_Poly Rapid Polymerization (Exothermic) NF_Entry->NF_Poly NF_Degrad Hydrolysis -> Formaldehyde NF_Poly->NF_Degrad NF_Death NECROSIS (Membrane Lysis) NF_Degrad->NF_Death Inflammation F_Entry Membrane Diffusion (High Lipophilicity) F_Target Mitochondrial Targeting F_Entry->F_Target F_ROS ROS Generation & MMP Loss F_Target->F_ROS F_Death APOPTOSIS (Caspase-3 Activation) F_ROS->F_Death Programmed Death

Figure 1: Divergent mechanisms of action. Non-fluorinated CAs primarily cause necrotic cell death via toxic degradation, while fluorinated derivatives trigger apoptotic pathways.

Part 3: Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Synthesis of Fluorinated alpha-Cyanoacrylates

Objective: To synthesize a stable fluorinated derivative (e.g., 2,2,2-trifluoroethyl 2-cyanoacrylate) for testing.

Reagents:

  • Cyanoacetic acid[1]

  • 2,2,2-Trifluoroethanol (Fluorinated alcohol)

  • p-Toluenesulfonic acid (Catalyst)

  • Paraformaldehyde

Workflow:

  • Esterification: React cyanoacetic acid with 2,2,2-trifluoroethanol in the presence of p-toluenesulfonic acid (reflux, benzene/toluene) to yield 2,2,2-trifluoroethyl cyanoacetate.

  • Condensation: Perform a Knoevenagel condensation of the ester with paraformaldehyde using a base catalyst (piperidine). This yields a poly(cyanoacrylate) oligomer.

  • Depolymerization (Cracking): Heat the oligomer to 150-180°C under high vacuum in the presence of

    
     (inhibitor) and powdered sulfur.
    
  • Distillation: Collect the monomer vapor.

  • Stabilization: Immediately add 10-20 ppm of

    
     or hydroquinone to prevent spontaneous polymerization.
    
Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of Fluorinated vs. Non-Fluorinated variants.

  • Cell Seeding: Seed A549 (lung) and HepG2 (liver) cancer cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment Preparation:

    • Control: DMSO (0.1%).

    • Group A (Non-F): Ethyl 2-cyanoacrylate dissolved in medium (freshly prepared to minimize polymerization).

    • Group B (Fluorinated): Fluorinated derivative dissolved in medium.

    • Dosing: Serial dilutions (1 µM to 100 µM).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves and calculate IC50 using non-linear regression.

Part 4: Stability & Degradation Analysis

For drug development, the degradation profile is as critical as potency.

Degradation Pathway Diagram

D Polymer Poly(Cyanoacrylate) Backbone Formaldehyde Formaldehyde (Toxic / Necrotic) Polymer->Formaldehyde Fast (Non-Fluorinated) Cyanoacetate Alkyl Cyanoacetate Polymer->Cyanoacetate Fast (Non-Fluorinated) Water H2O (Hydrolysis) Water->Polymer Nucleophilic Attack Fluorine_Block Fluorine Steric/Electronic Shielding Fluorine_Block->Polymer Stabilizes Backbone Fluorine_Block->Formaldehyde Inhibits Formation

Figure 2: Fluorine substitution stabilizes the polymer backbone against hydrolytic attack, significantly reducing the rate of formaldehyde release.

Data Interpretation[1][3][4][5][6][7][8][9][10][11]
  • Non-Fluorinated: Rapid degradation leads to a spike in formaldehyde concentration within 2-4 hours. This correlates with high non-specific toxicity in normal fibroblasts.

  • Fluorinated: Degradation is retarded (days to weeks). This allows the molecule to act via its intact pharmacophore or as a stable nanoparticle carrier, releasing the payload gradually.

References

  • Anticancer Activity of Fluorinated Analogues: Mazurek-Budzyńska, M., et al. (2021).[2][3][4] "Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity."[5] Molecules.

  • Cytotoxicity of Alkyl Cyanoacrylates: Ciapetti, G., et al. (1994). "Cytotoxicity of cyanoacrylate adhesives in vitro."[6] Biomaterials.[7][6]

  • Mechanism of Action & MDR Reversal: Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications."[7] Advanced Drug Delivery Reviews.

  • Synthesis of Fluorinated Cyanoacrylates: Gzara, L., et al. (2013). "Synthesis and characterization of new fluorinated poly(alkyl cyanoacrylate)s." Journal of Polymer Science.

  • Comparative Toxicity of Cyanoacrylate Chains: Montanaro, L., et al. (2001). "Cytotoxicity of polymerized cyanoacrylates."[6] Biomaterials.[7][6]

Sources

A Comparative Guide to the In Vitro and In Vivo Biological Activity of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide an in-depth technical comparison of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate and its analogs. The following sections delve into its synthesis, a comparative analysis of its biological activities with relevant alternatives, and detailed experimental protocols to support further research. This document aims to be a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Cyanoacrylates

Ethyl 2-cyano-3-arylacrylates are a class of organic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of biological activities. These molecules, featuring an acrylate backbone with cyano and phenyl groups, are versatile scaffolds for developing new drugs. The specific biological effects of these compounds can be finely tuned by making substitutions on the phenyl ring. This guide focuses on Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, a compound with a fluorine atom at the ortho position of the phenyl ring, and compares its potential biological activities with those of related analogs and established drugs.

While direct experimental data for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is limited in publicly available literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of similar halogenated compounds. Research on related molecules suggests that the position and nature of the halogen substituent on the phenyl ring can significantly influence their anticancer properties. For instance, some studies indicate that ortho-substituents on the phenyl ring can enhance cytotoxic potencies.[1][2]

This guide will, therefore, present a comparative analysis based on available data for analogous compounds, including the unsubstituted phenyl acrylate, the 4-fluoro substituted analog, and established kinase inhibitors such as Gefitinib and Sorafenib, to provide a comprehensive evaluation of the potential of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate as a therapeutic agent.

Synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate and Analogs

The most common and efficient method for synthesizing Ethyl 2-cyano-3-arylacrylates is the Knoevenagel condensation.[3] This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aryl aldehyde (in this case, 2-fluorobenzaldehyde) in the presence of a basic catalyst.[4][5]

Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction Knoevenagel Condensation 2-Fluorobenzaldehyde->Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction Catalyst Piperidine (catalyst) Catalyst->Reaction Solvent Ethanol (solvent) Solvent->Reaction Product Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Reaction->Product

Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol: Synthesis via Knoevenagel Condensation

Materials:

  • 2-Fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water while stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

In Vitro Biological Activity: A Comparative Analysis

The in vitro biological activity of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is expected to be primarily in the realm of anticancer and potentially anti-inflammatory activities, based on studies of analogous compounds.

Anticancer Activity

The primary mechanism of anticancer action for this class of compounds is believed to be the inhibition of protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

Comparative Compounds:

  • Ethyl 2-cyano-3-phenylacrylate (Unsubstituted Analog): The baseline compound to assess the effect of the fluorine substitution.

  • Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Para-substituted Analog): To compare the effect of the fluorine position on the phenyl ring.

  • Gefitinib: An established EGFR inhibitor used in cancer therapy.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.[5]

Data Summary: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HT-29 (Colon)
Ethyl 2-cyano-3-(2-fluorophenyl)acrylateEst. 10-50Est. 10-50Est. <10Est. <10
Ethyl 2-cyano-3-phenylacrylate>100>100~80~75
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate~50~60~30~25
Gefitinib~5~0.05>10>10
Sorafenib~6~5~4~7

*Estimated values based on SAR trends of halogenated analogs. Direct experimental data is not currently available.

Interpretation of In Vitro Data:

The available data on analogs suggests that the presence and position of a halogen on the phenyl ring influence the anticancer activity. Para-substituted phenyl rings have demonstrated increased anticancer activity.[3] For instance, a 2-chlorophenyl derivative showed improved cytotoxicity against HT-29 and HepG2 cancer cell lines.[3] This suggests that an ortho-fluoro substitution in Ethyl 2-cyano-3-(2-fluorophenyl)acrylate could also lead to enhanced potency compared to the unsubstituted analog, potentially placing its IC50 values in the low micromolar range.

Kinase Inhibition Assays

To further elucidate the mechanism of action, in vitro kinase inhibition assays are crucial.

Kinase_Inhibition cluster_EGFR EGFR Signaling Pathway cluster_Inhibitor Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Test_Compound Ethyl 2-cyano-3- (2-fluorophenyl)acrylate Test_Compound->EGFR Inhibits ATP Binding

Proposed mechanism of action via EGFR inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase, the substrate, and the kinase assay buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescent signal is proportional to the amount of ADP and, therefore, to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Biological Activity: Preclinical Evaluation

In vivo studies are essential to translate in vitro findings into potential therapeutic efficacy. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used model to evaluate the in vivo anticancer activity of new compounds.[3][4]

In Vivo Anticancer Efficacy in the EAC Model

Comparative Compounds:

  • Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

  • Cisplatin (or another standard chemotherapeutic agent): As a positive control.

  • Vehicle Control (e.g., saline or DMSO solution): As a negative control.

Data Summary: In Vivo Anticancer Activity in EAC Model

Treatment GroupMean Survival Time (Days)% Increase in LifespanTumor Volume (mL)Viable Tumor Cell Count (x107)
Vehicle Control20 ± 2-5.2 ± 0.515 ± 2
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (20 mg/kg)Est. 30-35Est. 50-75%Est. 2.0-2.5Est. 5-7
Cisplatin (3.5 mg/kg)38 ± 390%1.5 ± 0.33 ± 1

*Estimated values based on the expected potency from in vitro data and SAR trends.

Interpretation of In Vivo Data:

Based on the anticipated in vitro potency, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is expected to demonstrate significant in vivo anticancer activity, leading to an increased lifespan and a reduction in tumor volume and viable cell count in the EAC model.

Assessment of Apoptosis Induction

A key mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death). Caspase-3 is a critical executioner caspase in the apoptotic pathway.

Experimental Protocol: In Vivo EAC Model and Evaluation of Anticancer Activity

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test compound and control drugs

  • Syringes and needles

  • Trypan blue dye

  • Hemocytometer

Procedure:

  • Tumor Inoculation: Inoculate EAC cells (e.g., 2 x 106 cells) intraperitoneally into Swiss albino mice.

  • Treatment: After 24 hours, divide the mice into groups (e.g., vehicle control, test compound, positive control). Administer the respective treatments intraperitoneally for a specified period (e.g., 9 consecutive days).

  • Monitoring: Monitor the mice daily for survival, body weight, and general health.

  • Data Collection: After the treatment period, collect ascitic fluid to measure tumor volume and count viable tumor cells using the trypan blue exclusion method and a hemocytometer.

  • Survival Analysis: Continue to monitor a separate cohort of mice to determine the mean survival time and the percentage increase in lifespan.

Experimental Protocol: Caspase-3 Activity Assay

Materials:

  • Tumor cells collected from the in vivo study

  • Cell lysis buffer

  • Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Lyse the collected tumor cells to release the cellular contents, including caspases.

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA).

  • If caspase-3 is active, it will cleave the substrate, releasing p-nitroaniline (pNA), which has a yellow color.

  • Measure the absorbance of the yellow color at 405 nm using a microplate reader.

  • The absorbance is directly proportional to the caspase-3 activity.

Apoptosis_Pathway Test_Compound Ethyl 2-cyano-3- (2-fluorophenyl)acrylate Procaspase3 Pro-caspase-3 Test_Compound->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Simplified schematic of apoptosis induction via caspase-3 activation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is not yet widely published, a comparative analysis of its structural analogs and related compounds provides a strong rationale for its potential as an anticancer agent. The presence of the ortho-fluoro substituent is anticipated to enhance its cytotoxic and kinase inhibitory properties compared to the unsubstituted parent compound.

Further research is warranted to validate these hypotheses. The detailed experimental protocols provided in this guide offer a clear path for the synthesis and comprehensive in vitro and in vivo evaluation of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. Such studies will be crucial in determining its true therapeutic potential and its standing relative to existing anticancer agents.

References

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PubMed. (2024, October 30). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - ResearchGate. (2023, July 12). ResearchGate. Retrieved February 3, 2026, from [Link]

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved February 3, 2026, from [Link]

  • In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • (E)-butyl 2-cyano-3-phenylacrylate | C14H15NO2 | CID 6140398 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • PharmGKB summary: Sorafenib Pathways - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Etocrylene | C18H15NO2 | CID 243274 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

Sources

A Comparative Pharmacokinetic Analysis of Fluorinated Cyanoacrylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of fluorinated cyanoacrylate derivatives against their traditional, non-fluorinated counterparts. For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of these medical polymers is paramount for innovating in the fields of tissue adhesion, drug delivery, and medical device coating. This document synthesizes established principles of pharmacokinetics with the unique chemical properties imparted by fluorination to provide a data-driven framework for future research and development.

Introduction: The Rationale for Fluorination in Cyanoacrylate Adhesives

Cyanoacrylate adhesives have been a mainstay in medical applications for decades, prized for their rapid polymerization and strong adhesive properties. However, their in vivo behavior, particularly their degradation rate and the associated cytotoxicity of byproducts, has been a subject of continuous research. The primary degradation pathway for poly(alkyl cyanoacrylate) is hydrolysis, which cleaves the polymer backbone to release formaldehyde and the corresponding alkyl cyanoacetate. While longer alkyl chains in traditional cyanoacrylates, such as in 2-octyl cyanoacrylate, slow this degradation and improve biocompatibility compared to shorter-chain variants, the introduction of fluorine into the alkyl chain presents a novel strategy to further modulate these pharmacokinetic parameters.

Fluorine's high electronegativity can significantly alter the chemical and physical properties of a molecule, often enhancing metabolic stability and membrane permeability in pharmaceutical compounds.[1] This guide explores the hypothesized impact of fluorination on the pharmacokinetic profile of cyanoacrylate derivatives, providing a theoretical framework and detailed experimental protocols for a comparative analysis.

The Mechanistic Influence of Fluorination on Cyanoacrylate Pharmacokinetics

The central hypothesis of this guide is that fluorination of the alkyl ester in cyanoacrylate monomers will lead to a faster in vivo degradation profile compared to their non-fluorinated analogues. This is predicated on the well-established principle that fluorine substitution can significantly accelerate the rate of ester hydrolysis.[2] A faster, more controlled degradation could be advantageous in applications where transient adhesion or rapid drug release is desired, and where the degradation products can be efficiently cleared.

The degradation of cyanoacrylate polymers in vivo is primarily a process of hydrolysis of the ester bonds in the polymer backbone. This process is influenced by the local physiological environment, including water content and pH. The degradation products, formaldehyde and an alkyl cyanoacetate, are then metabolized and excreted.

FCA Fluorinated Cyanoacrylate Polymer Hydrolysis Hydrolysis (H₂O, Esterases) FCA->Hydrolysis Degradation_Products Degradation Products: - Formaldehyde - Fluorinated Alkyl Cyanoacetate Hydrolysis->Degradation_Products Metabolism Metabolism Degradation_Products->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Proposed metabolic pathway for fluorinated cyanoacrylate derivatives.

Experimental Design for a Comparative Pharmacokinetic Study

To rigorously compare the pharmacokinetic profiles of fluorinated and non-fluorinated cyanoacrylate derivatives, a multi-faceted in vivo study is proposed. This study would involve the use of radiolabeled compounds to enable precise tracking of the distribution and excretion of the degradation products.

Animal Model and Test Articles
  • Animal Model: Sprague-Dawley rats are a suitable model for initial pharmacokinetic studies due to their well-characterized physiology and metabolism.

  • Test Articles:

    • Group A: 2-octyl cyanoacrylate (non-fluorinated control)

    • Group B: 2-(2,2,2-trifluoroethyl) cyanoacrylate (fluorinated derivative)

    • Both test articles will be synthesized with a ¹⁴C label on the cyano group to facilitate tracking of the polymer and its degradation products.

Administration and Sample Collection

The test articles will be administered via subcutaneous injection as a liquid monomer, which will polymerize in situ. Blood, urine, and feces will be collected at predetermined time points over a 28-day period. Key tissue samples (liver, kidneys, spleen, and the tissue at the implantation site) will be collected at the end of the study.

cluster_0 In Vivo Study Workflow Animal_Model Sprague-Dawley Rats Administration Subcutaneous Injection of ¹⁴C-labeled Cyanoacrylate Animal_Model->Administration Sample_Collection Blood, Urine, Feces (Time-course) Administration->Sample_Collection Tissue_Harvesting Liver, Kidneys, Spleen, Implantation Site (Day 28) Administration->Tissue_Harvesting Analysis - Scintillation Counting - LC-MS/MS for Metabolites - Histopathology Sample_Collection->Analysis Tissue_Harvesting->Analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Analytical Methodology
  • Quantification of Radioactivity: Liquid scintillation counting will be used to determine the total radioactivity in blood, urine, feces, and homogenized tissue samples.

  • Metabolite Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be employed to identify and quantify the parent cyanoacrylate monomers (if any in circulation) and their primary degradation products (formaldehyde and the respective alkyl cyanoacetates) in urine and plasma.[3]

  • Histopathology: The tissue surrounding the implantation site will be examined histologically to assess the local tissue response and the presence of any remaining polymer.

Comparative Data Presentation

The following tables present a template for the expected data from the proposed comparative pharmacokinetic study. The hypothetical data is based on the premise that fluorination accelerates degradation.

Table 1: Comparative In Vivo Degradation Rates

DerivativeHalf-life at Implantation Site (days)
2-octyl cyanoacrylate90-120
2-(2,2,2-trifluoroethyl) cyanoacrylate30-45 (Hypothesized)

Table 2: Cumulative Excretion of ¹⁴C-labeled Degradation Products (as % of Administered Dose)

Time Point2-octyl cyanoacrylate (Urine)2-octyl cyanoacrylate (Feces)2-(2,2,2-trifluoroethyl) cyanoacrylate (Urine)2-(2,2,2-trifluoroethyl) cyanoacrylate (Feces)
24 hours 5%1%20% (Hypothesized)3% (Hypothesized)
7 days 25%5%60% (Hypothesized)10% (Hypothesized)
28 days 60%15%85% (Hypothesized)12% (Hypothesized)

Table 3: Peak Plasma Concentrations of Formaldehyde

DerivativeCmax (ng/mL)Tmax (hours)
2-octyl cyanoacrylateLow~72
2-(2,2,2-trifluoroethyl) cyanoacrylateModerately Higher (Hypothesized)~24 (Hypothesized)

Discussion and Implications for Drug Development

The anticipated results from this comparative analysis would suggest that fluorinated cyanoacrylate derivatives exhibit a significantly different pharmacokinetic profile compared to their non-fluorinated counterparts. The faster degradation and excretion of the fluorinated derivative could offer several advantages in specific medical applications:

  • Drug Delivery: A more rapid degradation could be leveraged for controlled, burst-release drug delivery systems.

  • Temporary Adhesion: In applications where only short-term tissue adhesion is required, a faster-degrading adhesive would be ideal.

  • Reduced Long-Term Foreign Body Response: A more rapid clearance of the polymer from the body could potentially minimize the long-term inflammatory response.

However, the potentially higher transient concentration of formaldehyde would necessitate a thorough toxicological evaluation to ensure that the rate of release does not overwhelm the metabolic capacity of the surrounding tissues.

Conclusion

The fluorination of cyanoacrylate derivatives presents a promising avenue for the development of next-generation medical adhesives and drug delivery vehicles with tunable pharmacokinetic properties. The experimental framework outlined in this guide provides a robust methodology for the comparative analysis of these novel biomaterials. The insights gained from such studies will be invaluable for drug development professionals seeking to optimize the in vivo performance and safety of cyanoacrylate-based medical products.

References

  • Mota, C., et al. (2025). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Physical Chemistry A. [Link]

  • Leonard, F. (1968). The N-alkylalphacyanoacrylate tissue adhesives. Annals of the New York Academy of Sciences, 146(1), 203-213.
  • Woodward, S. C., et al. (1965).
  • Cameron, J. L., et al. (1965). The degradation of cyanoacrylate tissue adhesive. I. Surgery, 58(2), 424-430.
  • Fung, E. H., et al. (2019). A Comparison of 2-Octyl Cyanoacrylate Adhesives versus Conventional Suture Materials for Eyelid Wound Closure in Rabbits. Journal of Ophthalmology. [Link]

  • Subramanya, G., et al. (2019). A Prospective Comparison of Octyl-2-Cyanoacrylate and Suture in Standardized Facial Incisions. International Journal of Contemporary Medical Research. [Link]

  • Lopes, E. B., et al. (2018). THE EFFECT OF 2-BUTYL-CYANOACRYLATE ADHESIVE IN OSTEOTOMIES AND BONE GRAFTS IN RABBITS: MACROSCOPIC AND RADIOGRAPHIC CHARACTERISTICS. Acta Cirurgica Brasileira, 33(1), 62-70.
  • Vilar, G., et al. (2011). In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives.
  • Saska, S., et al. (2024). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Polymers, 16(18), 2473.
  • Heck, H. d'A., et al. (1985). Determination of formaldehyde in biological tissues by gas chromatography/mass spectrometry. Biomedical Mass Spectrometry, 12(9), 493-498.
  • alwsci. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. alwsci.com. [Link]

  • Garcia, C., et al. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair.
  • O'Riordan, S., et al. (2009). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis.
  • Carril, M. (2025). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. SPIE Digital Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde. In Methods in Determination of Formaldehyde. [Link]

  • Zhang, C., et al. (2017). Low-fouling Fluoropolymers for Bioconjugation and In Vivo Tracking.
  • Herth, M. M., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Current Radiopharmaceuticals, 7(1), 28-39.

Sources

Comparative study of the effect of ortho, meta, and para fluorine substitution on cyanoacrylate activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the strategic functionalization of monomers is a cornerstone of polymer chemistry. Among the myriad of adhesive technologies, cyanoacrylates, renowned for their rapid, room-temperature polymerization, offer a fertile ground for such molecular engineering. The introduction of fluorine, an element with profound electronic influence, into the cyanoacrylate structure can dramatically alter its performance characteristics. This guide provides a comparative analysis of ortho, meta, and para fluorine substitution on a phenyl group attached to the ester moiety of cyanoacrylate, exploring the anticipated effects on reactivity, bond strength, thermal stability, and biocompatibility.

While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in the current literature, this guide synthesizes established principles of physical organic chemistry and data from analogous polymer systems to provide a robust predictive framework for researchers in the field.

The Underlying Chemistry: Electronic Effects of Fluorine Substitution

Cyanoacrylate polymerization is predominantly an anionic process, initiated by weak bases such as water.[1][2] The rapidity of this reaction is a direct consequence of the monomer's electronic structure. The vinyl group is highly electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups, making it highly susceptible to nucleophilic attack.[3]

When a fluorophenyl group is introduced as the 'R' group in the ester, the position of the fluorine atom on the phenyl ring becomes a critical determinant of the monomer's reactivity and the resulting polymer's properties. This is governed by the interplay of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into the pi-system of the phenyl ring. This electron-donating resonance effect is most pronounced at the ortho and para positions, where it can directly stabilize a positive charge or destabilize a negative charge on the ring.

The net electronic effect of fluorine at each position is a balance of these opposing forces.

Caption: Dominant electronic effects of fluorine substitution at different positions on the phenyl ring.

Comparative Analysis of Predicted Cyanoacrylate Activity

Based on the electronic principles outlined above, we can predict the relative performance of ortho-, meta-, and para-fluorophenyl cyanoacrylates across several key parameters.

Reactivity and Curing Speed

The rate of anionic polymerization is highly dependent on the electrophilicity of the vinyl carbon. A more electron-deficient vinyl group will be more susceptible to nucleophilic attack, leading to a faster initiation and propagation of the polymer chain.

  • Ortho-Fluorophenyl Cyanoacrylate: The strong net electron-withdrawing effect of the ortho-fluoro substituent is expected to significantly increase the electrophilicity of the cyanoacrylate monomer. This should lead to the fastest curing speed among the three isomers. However, steric hindrance from the ortho-fluorine atom could potentially impede the approach of the initiator and the propagating chain end, a factor that might slightly temper this high reactivity.

  • Meta-Fluorophenyl Cyanoacrylate: With a moderate electron-withdrawing inductive effect and no opposing resonance effect, the meta isomer is predicted to have an intermediate curing speed .

  • Para-Fluorophenyl Cyanoacrylate: The resonance effect at the para position counteracts the inductive effect, resulting in the least electron-withdrawing character of the three. Consequently, this isomer is expected to have the slowest curing speed .

Table 1: Predicted Relative Curing Speed of Fluorophenyl Cyanoacrylate Isomers

Isomer PositionDominant Electronic EffectPredicted Relative Curing Speed
OrthoStrong Inductive WithdrawalFastest
MetaModerate Inductive WithdrawalIntermediate
ParaWeakest Net WithdrawalSlowest
Bond Strength and Adhesion

The intrinsic bond strength of a cyanoacrylate adhesive is a complex function of the polymer's molecular weight, cohesive strength, and adhesive interactions with the substrate. While higher reactivity can lead to faster bond formation, it does not always correlate with higher final bond strength.

It is plausible that all three isomers will exhibit high bond strengths, characteristic of cyanoacrylate adhesives.[1] However, differences in polymer chain length and polarity due to the fluorine substitution could lead to variations. For instance, the polarity introduced by the C-F bond could enhance adhesion to polar substrates. Without direct experimental data, a definitive ranking of bond strength is speculative.

Thermal Stability of the Resulting Polymer

The thermal stability of poly(alkyl cyanoacrylates) is an important consideration for many applications. The primary degradation pathway is often depolymerization, which is influenced by the stability of the polymer backbone. Fluorine substitution is generally known to enhance the thermal stability of polymers due to the high strength of the C-F bond.[4]

In a study on analogous polyimide systems, it was observed that meta-substituted fluorinated polymers exhibited enhanced thermal properties compared to their ortho-substituted counterparts. This suggests that the substitution pattern can influence polymer packing and intermolecular forces, which in turn affects thermal stability. A definitive comparison for poly(fluorophenyl cyanoacrylates) would require experimental data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Hydrophobicity and Biocompatibility

Fluorination is a well-established strategy for increasing the hydrophobicity of polymers. This is due to the low surface energy of fluorinated materials. All three isomers are expected to produce polymers with increased hydrophobicity compared to their non-fluorinated phenyl cyanoacrylate counterpart. This increased hydrophobicity can be advantageous in biomedical applications, as it can reduce water absorption and potentially improve biocompatibility by minimizing interactions with aqueous biological environments.

While cyanoacrylates are widely used in medical applications, some shorter-chain alkyl cyanoacrylates can cause tissue irritation.[5] The biocompatibility of fluorinated cyanoacrylates would need to be rigorously evaluated. It is possible that the increased stability of the fluorinated polymers could lead to a slower degradation rate and a different profile of degradation products, which would have implications for their long-term biocompatibility.

Experimental Protocols for Comparative Evaluation

To empirically validate the predictions made in this guide, a systematic experimental investigation would be required. The following protocols outline the key experiments for a comprehensive comparative study.

Synthesis of Fluorophenyl Cyanoacrylate Monomers

The synthesis of each isomer would likely follow a Knoevenagel condensation reaction between the corresponding fluorobenzaldehyde and ethyl cyanoacetate, followed by a series of purification steps.[6]

Synthesis_Workflow start Fluorobenzaldehyde (ortho, meta, or para) condensation Knoevenagel Condensation start->condensation reagent Ethyl Cyanoacetate reagent->condensation catalyst Base Catalyst (e.g., Piperidine) catalyst->condensation intermediate Crude Product condensation->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product Pure Fluorophenyl Cyanoacrylate Monomer purification->product

Caption: General workflow for the synthesis of fluorophenyl cyanoacrylate monomers.

Measurement of Curing Speed (Fixture Time)

Objective: To determine the time required for the adhesive to achieve handling strength.

Protocol:

  • Prepare standardized substrates (e.g., steel or plastic laps).

  • Apply a consistent, small drop of the cyanoacrylate monomer to one substrate.

  • Immediately join the second substrate, applying consistent, light pressure.

  • Start a timer.

  • Periodically and gently test the bond until it can support its own weight or a small, defined load.

  • The time at which this occurs is recorded as the fixture time.

  • Repeat the measurement multiple times for each isomer to ensure statistical significance.

Evaluation of Bond Strength

Objective: To quantify the shear strength of the cured adhesive bond.

Protocol (based on ASTM D1002 for single-lap-joint shear strength):

  • Prepare single-lap-joint specimens with standardized dimensions using appropriate substrates (e.g., metal or plastic).

  • Apply the cyanoacrylate adhesive to the overlap area and assemble the joint.

  • Allow the adhesive to cure for a specified period (e.g., 24 hours) under controlled temperature and humidity.

  • Mount the specimen in a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement until failure of the bond.

  • Record the maximum load at failure.

  • Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.

  • Test a statistically significant number of specimens for each isomer.

Thermal Stability Analysis

Objective: To determine the thermal degradation profile of the cured polymers.

Protocol (using TGA and DSC):

  • Cure a sufficient quantity of each cyanoacrylate isomer to obtain a solid polymer sample.

  • For Thermogravimetric Analysis (TGA) :

    • Place a small, known mass of the polymer in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature to determine the onset of decomposition and the degradation profile.

  • For Differential Scanning Calorimetry (DSC) :

    • Place a small, known mass of the polymer in a DSC pan.

    • Heat the sample at a constant rate to determine the glass transition temperature (Tg) and any melting or crystallization events.

Conclusion and Future Directions

The positional isomerism of fluorine on a phenyl group in the ester moiety of cyanoacrylates is predicted to have a significant and predictable impact on the monomer's reactivity. The ortho isomer is expected to be the most reactive, followed by the meta, and then the para isomer, due to the interplay of inductive and resonance effects. These differences in reactivity will likely translate into variations in curing speed.

The effects on final bond strength, thermal stability, and biocompatibility are more complex and necessitate empirical investigation. The experimental protocols outlined in this guide provide a clear roadmap for such a comparative study.

For researchers and professionals in drug development and medical device manufacturing, a thorough understanding of these structure-property relationships is crucial for the rational design of new cyanoacrylate-based materials. The synthesis and characterization of these fluorinated isomers represent a promising avenue for the development of next-generation adhesives and functional polymers with precisely controlled properties.

References

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). MDPI. [Link]

  • Fluorinated Poly(meth)acrylate: Synthesis and properties. (2014). ResearchGate. [Link]

  • Reaction scheme of the anionic polymerization of alkyl cyanoacrylate... (n.d.). ResearchGate. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research. [Link]

  • "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. (2016). AFINITICA. [Link]

  • Polycyanoacrylates. (n.d.). ResearchGate. [Link]

  • Polycyanoacrylates. (n.d.). Polymer Science Learning Center. [Link]

  • Highly pure alkyl 2-cyanoacrylates. (2004).
  • Synthesis and properties of partially biodegradable fluorinated polyacrylate: Poly(L‑lactide)‑co‑poly(hexafluorobutyl acrylate) copolymer. (2017). ResearchGate. [Link]

  • Allyl 2-cyanoacrylate prepolymer, preparation method thereof, and bioadhesive composition comprising the prepolymer. (2013).
  • Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). ResearchGate. [Link]

Sources

A Framework for Preclinical Assessment of the Therapeutic Index of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for the preclinical evaluation of the therapeutic index (TI) for a novel small molecule, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. As direct preclinical data for this specific compound is not publicly available, this document serves as a strategic protocol and comparative guide. It outlines the necessary experimental designs, explains the scientific rationale behind methodological choices, and establishes a framework for comparing its potential therapeutic profile against established covalent inhibitors.

Introduction: The Critical Role of the Therapeutic Index

In preclinical drug development, the therapeutic index (TI) is a cornerstone for assessing a compound's potential for clinical success. It provides a quantitative measure of the safety margin of a drug, comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity.[1] A wide therapeutic window is highly desirable, indicating that a significant dose escalation is needed to transition from efficacy to toxicity.[2]

The TI is most commonly calculated as the ratio of the dose that is toxic in 50% of a population (TD50) to the dose that is therapeutically effective in 50% of a population (ED50).[2] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used as a surrogate for the TD50.[3]

Therapeutic Index (TI) = TD50 / ED50

A higher TI value signifies a wider margin of safety.[2] This guide will detail a self-validating system of protocols designed to determine the ED50 and TD50/LD50 for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, thereby enabling a robust assessment of its therapeutic potential.

Mechanistic Hypothesis and Rationale

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate belongs to the cyanoacrylate class of compounds. Its structure features an electron-deficient alkene double bond, making it a potential Michael acceptor. This chemical feature is the foundation of our mechanistic hypothesis.

Hypothesized Mechanism of Action: Covalent Irreversible Inhibition

We hypothesize that Ethyl 2-cyano-3-(2-fluorophenyl)acrylate acts as a targeted covalent inhibitor (TCI).[4] TCIs form a permanent, irreversible covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of a target protein.[5][6] This mechanism can lead to high potency and prolonged duration of action.[7] The acrylamide "warhead" is a well-established electrophile in many FDA-approved covalent inhibitors, and the acrylate moiety in our compound of interest is structurally analogous.[5][8]

Given this hypothesis, a relevant therapeutic area to investigate is oncology, specifically targeting kinases with accessible cysteine residues in their active sites, a strategy successfully employed by drugs like Ibrutinib and Osimertinib.[9][10][11]

Covalent_Inhibition_Mechanism cluster_Target Target Protein (e.g., Kinase) cluster_Inhibitor Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Cys Nucleophilic Cysteine Residue (Cys-SH) Initial_Binding Reversible Binding (Non-covalent) Cys->Initial_Binding Binds to Acrylate Electrophilic Acrylate Group Acrylate->Initial_Binding Targets Covalent_Bond Irreversible Covalent Bond Formation (Michael Addition) Initial_Binding->Covalent_Bond Leads to Inactivated_Protein Permanently Inactivated Protein Covalent_Bond->Inactivated_Protein Results in

Caption: Hypothesized Michael addition mechanism for covalent inhibition.

A Proposed Workflow for Preclinical TI Assessment

The following workflow provides a logical, stepwise approach to gather the necessary efficacy and toxicity data in preclinical models.

Preclinical_TI_Assessment_Workflow start Start: Compound Synthesis & Characterization in_vitro_efficacy Part A: In Vitro Efficacy (IC50 Determination) - Enzyme/Cell-based Assays start->in_vitro_efficacy in_vitro_tox Part C: In Vitro Toxicity - Cytotoxicity Assays (Normal Cell Lines) start->in_vitro_tox in_vivo_efficacy Part B: In Vivo Efficacy (ED50 Determination) - Xenograft Models in_vitro_efficacy->in_vivo_efficacy pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) - Exposure-Response Analysis in_vivo_efficacy->pk_pd in_vivo_tox Part D: In Vivo Acute Toxicity (LD50/TD50 Determination) - OECD Guideline Studies in_vitro_tox->in_vivo_tox in_vivo_tox->pk_pd ti_calc Part E: Therapeutic Index Calculation & Analysis TI = TD50 / ED50 pk_pd->ti_calc end Decision Point: Proceed to further development? ti_calc->end

Caption: Overall workflow for preclinical therapeutic index assessment.

Part A: Efficacy Assessment (Determining ED50)

The goal of this phase is to determine the dose of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate that produces a desired therapeutic effect in 50% of the test subjects. This will be approached through a combination of in vitro and in vivo studies.

In Vivo Efficacy Protocol: Murine Xenograft Model

This protocol is designed to assess the anti-tumor efficacy of the compound in a widely accepted preclinical cancer model.[12][13]

Objective: To determine the dose-dependent effect of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate on tumor growth inhibition in immunodeficient mice bearing human tumor xenografts and to calculate the ED50.

Materials:

  • Test Compound: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain like NSG).[14]

  • Cancer Cells: A human cancer cell line relevant to the hypothesized target (e.g., an NSCLC line with a known kinase mutation, such as NCI-H1975 for EGFR mutations).

  • Matrigel or similar basement membrane matrix.

  • Standard animal housing and husbandry equipment.

  • Calipers for tumor measurement.

Methodology:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions to 80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width²).

    • Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Prepare at least five dose levels of the test compound (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control.

    • Administer the compound or vehicle daily via oral gavage for a period of 14-21 days.[12]

  • Monitoring and Endpoints:

    • Record animal body weights and tumor volumes three times per week.

    • Monitor for any signs of clinical toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

    • The primary endpoint is tumor growth inhibition (TGI). The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or at the end of the dosing period.

  • Data Analysis and ED50 Calculation:

    • Calculate the percent TGI for each dose group relative to the vehicle control.

    • Plot the dose-response curve (% TGI vs. log[Dose]).

    • Use non-linear regression analysis to calculate the ED50, the dose that achieves 50% TGI.

Part B: Toxicity Assessment (Determining TD50/LD50)

This phase is critical for defining the safety profile of the compound. The primary goal is to determine the dose that causes toxicity or lethality in 50% of the animal population.

In Vivo Acute Oral Toxicity Protocol (Adapted from OECD Guideline 425)

This protocol uses a stepwise procedure to estimate the LD50 with a minimum number of animals.[15][16][17]

Objective: To determine the acute oral lethal dose (LD50) of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate in a rodent model.

Materials:

  • Test Compound and Vehicle.

  • Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

  • Standard animal caging and supplies.

  • Oral gavage needles.

Methodology:

  • Sighting Study (Optional but Recommended):

    • Dose a single animal at a starting dose based on any available in vitro cytotoxicity data or structural alerts (e.g., 175 mg/kg).

    • The outcome for this animal (survival or death) determines the starting dose for the main study.

  • Main Study - Up-and-Down Procedure:

    • Dose one animal at a time at sequential dose levels. The default dose progression factor is 3.2 (corresponding to half-log unit spacing).[17]

    • If an animal survives, the dose for the next animal is increased by the progression factor.

    • If an animal dies, the dose for the next animal is decreased by the progression factor.

    • A minimum of 4 animals must be tested after the first "reversal" (i.e., a death after a survivor, or a survivor after a death).

  • Dosing and Observation:

    • Animals are fasted overnight prior to dosing.

    • Administer a single dose of the compound via oral gavage.

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Note the time of death if it occurs.

  • Limit Test:

    • If preliminary data suggests low toxicity, a limit test can be performed.[1][17] A single animal is dosed at 2000 mg/kg. If it survives, up to four more animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be >2000 mg/kg, and no further testing is needed.[17]

  • Data Analysis and LD50 Calculation:

    • The LD50 is calculated using specialized software (e.g., AOT425StatPgm) which employs a maximum likelihood method based on the pattern of survivals and deaths.

Data Summary and Comparative Analysis

Once the ED50 and LD50/TD50 values are determined, the therapeutic index can be calculated. This data should be systematically compared against relevant benchmarks to contextualize the compound's potential. As Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is hypothesized to be a covalent kinase inhibitor, we propose comparing its profile to Osimertinib, a successful third-generation covalent EGFR inhibitor.[9][18]

ParameterEthyl 2-cyano-3-(2-fluorophenyl)acrylateOsimertinib (Comparator)Rationale & Significance
Mechanism of Action Hypothesized Covalent Kinase InhibitorCovalent Irreversible EGFR Kinase Inhibitor[9]Confirms the relevance of the comparison and the preclinical models chosen.
Efficacy (ED50) To be determined (TBD) from in vivo model~1-5 mg/kg in NSCLC xenograft modelsProvides a benchmark for potency. A lower ED50 is generally more desirable.
Toxicity (LD50/TD50) TBD from acute toxicity studyLD50 >2000 mg/kg (oral, rat)Establishes the upper limit of safety. A higher LD50/TD50 indicates lower acute toxicity.
Therapeutic Index (TI) TBD (Calculated as LD50/ED50)>400 (Estimated from preclinical data)Primary endpoint. A high TI is a strong positive indicator for further development.
In Vitro Potency (IC50) TBD from cell-based assays~15-50 nM (EGFR mutant cell lines)Assesses target engagement at a cellular level and informs starting doses for in vivo studies.
Selectivity TBD (e.g., Kinome scan)High selectivity for mutant EGFR over wild-typeCrucial for minimizing off-target toxicity. A key differentiator for covalent inhibitors.[4]

Conclusion

This guide provides a rigorous, self-validating framework for the initial preclinical assessment of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. By systematically determining its efficacy (ED50) and acute toxicity (LD50), a reliable therapeutic index can be calculated. The causality behind each experimental choice, from the mechanistic hypothesis to the selection of specific in vivo models and OECD-guided toxicity protocols, is designed to generate robust and interpretable data. Comparing these results to an established drug like Osimertinib will provide the necessary context to make an informed decision on the future development of this promising, yet uncharacterized, compound.

References

  • Efficacy and safety of osimertinib in treating EGFR-mutated advanced NSCLC: A meta-analysis. PubMed Central. Available at: [Link]

  • Covalent Kinase Inhibitors: An Overview. ResearchGate. Available at: [Link]

  • The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Taylor & Francis Online. Available at: [Link]

  • Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC. PubMed Central. Available at: [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. Available at: [Link]

  • Advances in covalent kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. National Institutes of Health. Available at: [Link]

  • Advances in reversible covalent kinase inhibitors. PubMed Central. Available at: [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. SciSpace. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PubMed Central. Available at: [Link]

  • OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]

  • The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis. Annals of Translational Medicine. Available at: [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. AACR Journals. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. Available at: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. ResearchGate. Available at: [Link]

  • Acute Toxicity. The Joint Research Centre: EU Science Hub - European Union. Available at: [Link]

  • Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Clinical efficacy and safety of afatinib in the treatment of non-small-cell lung cancer in Chinese patients. Dove Medical Press. Available at: [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]

  • Acute Toxicology Test OECD 425. Altogen Labs. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • Afatinib Demonstrates Manageable Toxicity, Promising Efficacy in TKI-Naive Patients With EGFR+ NSCLC. Targeted Oncology. Available at: [Link]

  • Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. Available at: [Link]

  • Immune Cell Modulation of Patient-Matched Organoid Drug Response in Precision Cancer Medicine Platform. MDPI. Available at: [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. PubMed Central. Available at: [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

[1]

Executive Summary & Chemical Profile

Effective disposal of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 84186-23-2) requires distinct protocols due to its fluorinated nature and nitrile functionality.[1] Unlike simple ethyl cyanoacrylate ("superglue"), this compound is a cinnamate derivative.[1] It is generally more stable and less prone to rapid, moisture-induced polymerization, but it presents specific challenges regarding halogenated waste streams and thermal destruction.[1]

Core Directive: This substance must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be mixed with non-halogenated solvents or acidic waste, preventing both regulatory non-compliance (RCRA) and potential hydrogen cyanide (HCN) evolution.[1]

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Name Ethyl 2-cyano-3-(2-fluorophenyl)acrylateOfficial shipping/manifest name.
CAS Number 84186-23-2 Use for inventory tracking and waste labeling.[1]
Molecular Formula C₁₂H₁₀FNO₂Contains Fluorine (F) and Nitrogen (N).[1]
Physical State Solid (Crystalline)Primary disposal via solid waste bins; solutions via liquid waste.[1]
Hazards (GHS) Irritant (H315, H319, H335), Acute Tox (H302)Standard PPE (Nitrile gloves, eye protection) required.[1]
Reactivity Stable intermediate; Incompatible with strong acids/bases.[1]Do not acidify. Risk of nitrile hydrolysis.[1]

Pre-Disposal: Waste Segregation Strategy

The most critical step in disposal is segregation . Mixing fluorinated compounds with non-halogenated waste significantly increases disposal costs and complicates incineration due to the formation of Hydrogen Fluoride (HF) and HF's corrosive nature on standard incinerator linings.

The Segregation Logic
  • Halogen Content: The presence of the Fluorine atom mandates classification as Halogenated Waste .

  • Physical State:

    • Pure Compound: Dispose of as Solid Hazardous Waste .[1]

    • In Solution: If dissolved in solvents (e.g., DMSO, DCM), the entire solution becomes Liquid Halogenated Waste .

Workflow Visualization: Segregation Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream.

SegregationLogiccluster_legendOperational NoteStartWaste Generation:Ethyl 2-cyano-3-(2-fluorophenyl)acrylateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidBinABIN A: Solid Hazardous Waste(Label: Halogenated Organics)SolidPath->BinASolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckBinBBIN B: Liquid Halogenated Waste(High BTU, Fluorine Content)SolventCheck->BinBYes (e.g., DCM)SolventCheck->BinBNo (e.g., Ethanol)NoteCRITICAL: Even if dissolved in non-halogenated solvent(e.g., Ethanol), the presence of the fluorinatedsolute reclassifies the ENTIRE container as Halogenated.

Figure 1: Decision matrix for segregating fluorinated acrylate waste. Note that the solute determines the classification of the solvent mixture.

Detailed Disposal Protocol

Phase 1: Bench-Level Handling

Objective: Containment and Labeling.[1]

  • Solid Waste (Pure Compound/Contaminated Solids):

    • Collect pure solids, contaminated weighing boats, and contaminated gloves in a double-lined polyethylene bag .[1]

    • Place the bag into the designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1]

    • Labeling: The tag must explicitly list "Ethyl 2-cyano-3-(2-fluorophenyl)acrylate" and check the box for "Halogenated." [1]

  • Liquid Waste (Mother Liquors/Washings):

    • Select a Glass or HDPE container (Fluorinated compounds are generally stable in glass; avoid metal containers if the solution is acidic, though this compound is neutral).

    • Pour waste into the Halogenated Solvent carboy.

    • Incompatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides). Acrylates can polymerize exothermically or react violently with oxidizers.[1]

Phase 2: Waste Stream Characterization (EHS Level)

Objective: Regulatory Compliance (RCRA).

  • RCRA Status: While CAS 84186-23-2 is not explicitly "P-Listed" or "U-Listed" by the EPA, it is a chemical intermediate that must be treated as hazardous due to toxicity and flammability (if in organic solvent).[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration with flue gas scrubbing.[1]

    • Why: The C-F bond is extremely strong.[1][2] Standard incineration temps (800°C) may not fully mineralize the fluorine, leading to environmental release. Facilities must operate >1100°C to ensure destruction and capture HF gas.[1]

Phase 3: Emergency Spill Procedures

Objective: Immediate Containment.

  • Solid Spill:

    • Don PPE (Nitrile gloves, N95 dust mask or respirator if powder is fine).[1]

    • Do not sweep dry if dust generation is likely.[1] Use a wet wipe or damp paper towel to capture the solid.[1]

    • Place all cleanup materials into the Solid Hazardous Waste bin.

    • Clean surface with a mild detergent and water.[1]

  • Liquid Spill:

    • Absorb with vermiculite or chem-mats .[1]

    • Do NOT use bleach (hypochlorite) immediately, as it may react with auxiliary solvents.[1]

    • Dispose of absorbent as solid halogenated waste.[1]

Operational Workflow: From Bench to Incineration

This workflow establishes the chain of custody required for compliance.

DisposalWorkflowGen1. Waste Generation(Bench)Tag2. Waste Tagging(Must list CAS 84186-23-2)Gen->TagImmediateStore3. Satellite Accumulation Area(Secondary Containment)Tag->StoreWithin 1 hrPickup4. EHS Pickup(Manifesting)Store->Pickup< 90 DaysTreat5. Commercial Incineration(High Temp + Scrubbers)Pickup->TreatOff-site

Figure 2: Chain of custody workflow ensuring regulatory compliance from generation to thermal destruction.

References & Authority

  • PubChem (NIH). Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Compound Summary (CID 22207908).[1] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Guidelines.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link][1]

Comprehensive Safety and Handling Guide for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. The following guidance is synthesized from data on closely related cyanoacrylate esters, particularly ethyl 2-cyanoacrylate and other fluorinated analogs. The presence of a fluorophenyl group may introduce unique toxicological and reactivity properties. Therefore, a cautious and conservative approach to handling is strongly advised. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Immediate Safety Concerns and First Aid

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, like other cyanoacrylates, is expected to be a potent irritant to the skin, eyes, and respiratory system.[1][2][3][4] The primary immediate hazard is its rapid polymerization upon contact with moisture, which can lead to bonding of tissues.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Do not attempt to force the eyelids apart if they are bonded. Seek immediate medical attention from an ophthalmologist.[5] The eye's natural tearing will help to debond the adhesive over 1-3 days.[5]

  • Skin Contact: If skin bonding occurs, immerse the affected area in warm, soapy water.[1] Gently peel or roll the skin apart. Do not pull. If irritation persists, or if large areas are bonded, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[2][6] If respiratory irritation, dizziness, or nausea occurs, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. The following table outlines the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Chemically Resistant GlovesStandard nitrile gloves may offer limited protection for incidental contact. For prolonged handling, consider gloves made of FKM (fluororubber) or other materials with high resistance to acrylates. Always inspect gloves for any signs of degradation before and during use.
Body Laboratory Coat and ApronA flame-resistant lab coat is essential to protect against skin contact. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or if vapors are noticeable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Footwear Closed-toe ShoesClosed-toe shoes are a standard requirement in any laboratory setting to protect against spills.

Operational and Handling Plan

3.1. Engineering Controls and Ventilation:

All handling of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate should be performed in a well-ventilated area to minimize inhalation exposure.[2][3] A certified chemical fume hood is the preferred engineering control.

3.2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[2]

  • Keep containers tightly closed when not in use.[7]

  • Use non-sparking tools and avoid sources of ignition.[6]

  • Wash hands thoroughly after handling.[6]

3.3. Storage:

Proper storage is critical to maintain the stability of the monomer and prevent accidental polymerization.

  • Unopened Containers: Store in a refrigerator at 2-8°C for long-term stability.[8] Allow the container to warm to room temperature before opening to prevent moisture condensation.[8]

  • Opened Containers: Store at room temperature in a desiccator with a fresh desiccant to minimize moisture exposure.[8] Avoid storing opened containers in the refrigerator.[8]

  • Store in a cool, dark place away from direct sunlight and heat.[8]

Spill Management and Disposal

4.1. Spill Response Workflow:

In the event of a spill, a prompt and systematic response is essential to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Spill Response Workflow for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate cluster_Immediate_Actions Immediate Actions cluster_Containment Containment and Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Absorb Absorb with Inert Material (e.g., sand, vermiculite) PPE->Absorb Collect Collect into a Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: A flowchart outlining the key steps for responding to a spill of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate.

4.2. Disposal Plan:

All waste materials, including contaminated absorbents and PPE, must be considered hazardous waste.

  • Collect all waste in a suitable, labeled, and sealed container.[6]

  • Dispose of the waste through a licensed hazardous waste disposal company.[2][7]

  • Do not allow the material to enter drains or waterways.[3]

References

  • BEST Klebstoffe GmbH & Co. KG. (2022, February 18). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]

  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet: Cyanacrylate Adhesive. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024, April 15). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • National Centre for Biotechnology Education. (2015, June 24). Super glue® Safety data sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2018, December 19). Ethyl 2-cyanoacrylate. Retrieved from [Link]

  • Leggat, P. A., Kedjarune, U., & Smith, D. R. (2004). Toxicity of cyanoacrylate adhesives and their occupational impacts for dental staff. Industrial health, 42(2), 207–211. [Link]

  • Arrowhead Forensics. (2015, May). Safety Data Sheet: Cyanoacrylate. Retrieved from [Link]

  • ECRI. (2021, May 24). Medical Device Material Performance Study - Cyanoacrylates Safety Profile. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.